Bicyclo-PGE1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
7-[(1R,3aS,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]heptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-8-16-17-13-19(22)15(14(17)11-12-18(16)21)9-6-4-5-7-10-20(23)24/h14-17H,2-13H2,1H3,(H,23,24)/t14-,15-,16?,17+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKXBJMWSIFUAU-YKNYVSNTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C2CC(=O)C(C2CCC1=O)CCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1[C@H]2CC(=O)[C@@H]([C@H]2CCC1=O)CCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the structure of Bicyclo-PGE1?
An In-depth Technical Guide to the Structure and Utility of Bicyclo-PGE1
Introduction
This compound is a key chemical entity in the study of prostaglandin (B15479496) metabolism. It is a stable, base-catalyzed transformation product of 13,14-dihydro-15-keto PGE1, which is a primary metabolite of Prostaglandin E1 (PGE1).[1][2][3][4][5] Due to the inherent instability of 13,14-dihydro-15-keto PGE1, researchers utilize the more stable this compound as a surrogate analyte for quantifying the in vivo biosynthesis and metabolism of PGE1.[1][3] This guide provides a detailed overview of the structure, properties, and analytical context of this compound for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is a bicyclic compound derived from the enzymatic metabolism and subsequent chemical rearrangement of PGE1. Its systematic IUPAC name is 11-deoxy-13,14-dihydro-15-keto-11β,16ξ-cycloprostaglandin E1.[3][5] The structure features a five-membered ring fused to a six-membered ring, with two side chains characteristic of prostaglandins.
Quantitative Data Summary
The physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and analytical detection.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₂O₄ | [1][3][5] |
| Molecular Weight | 336.5 g/mol | [3][5] |
| CAS Number | 1283861-32-4 | [3] |
| Purity | ≥98% | [3] |
| Formal Name | 11-deoxy-13,14-dihydro-15-keto-11β,16ξ-cycloprostaglandin E₁ | [3] |
| Synonyms | Bicyclo PGE1 | [3] |
| Physical Form | A solution in methyl acetate | [3] |
| SMILES | CCCCC1([H])C(CC--INVALID-LINK--[C@@H]1CC2=O)=O | [3] |
| InChI Key | SMKXBJMWSIFUAU-YKNYVSNTSA-N | [3] |
Biological Formation and Significance
This compound is not produced enzymatically within the body. Its formation is a consequence of the metabolism of PGE1. The process begins with the conversion of PGE1 to its metabolite, 13,14-dihydro-15-keto PGE1. This metabolite is unstable and, under basic conditions, undergoes an intramolecular cyclization to form the stable this compound derivative. This transformation is crucial for analytical purposes, as it allows for reliable measurement where the direct quantification of the unstable intermediate would be impractical.
Signaling Pathways of the Parent Compound (PGE1)
To understand the biological context of this compound, it is essential to review the signaling pathways of its parent compound, PGE1 (also known as Alprostadil).[6] PGE1 exerts its effects by binding to specific E-prostanoid (EP) receptors on the cell surface.[6][7] This interaction initiates a cascade of intracellular events, most notably the activation of adenylyl cyclase, which leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels.[6][8] Elevated cAMP activates Protein Kinase A (PKA), resulting in the phosphorylation of downstream targets that ultimately cause smooth muscle relaxation and vasodilation.[6][9]
A study on Angiotensin II-induced cardiac hypertrophy found that PGE1 can ameliorate this condition by activating the EP3 receptor, which upregulates Netrin-1 and subsequently inhibits the downstream MAPK signaling pathway.[7] This highlights a more specific signaling axis for PGE1's cardioprotective effects.
Experimental Protocols
The primary application of this compound is in the indirect quantification of PGE1 metabolism. This requires a robust analytical method to measure this compound in biological matrices such as plasma or urine.
Protocol: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the analysis of this compound. Specific parameters may require optimization based on the instrumentation and matrix used.
-
Sample Collection and Storage :
-
Collect biological samples (e.g., blood, urine) and process them to obtain plasma or supernatant.
-
Store samples at -80°C until analysis to prevent degradation.
-
-
Base Treatment (Conversion Step) :
-
Thaw the sample on ice.
-
To an aliquot of the sample (e.g., 500 µL of plasma), add a strong base such as 1 M potassium hydroxide (B78521) (KOH).
-
Incubate the mixture to facilitate the complete conversion of any 13,14-dihydro-15-keto PGE1 to this compound.
-
-
Sample Extraction (Solid-Phase Extraction - SPE) :
-
Acidify the sample with a suitable acid (e.g., formic acid) to a pH of ~3.
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with a low-organic solvent wash (e.g., 10% methanol in water) to remove interferences.
-
Elute this compound with a high-organic solvent (e.g., methanol or acetonitrile).
-
-
LC-MS/MS Analysis :
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
Inject the sample into a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
HPLC Conditions : Use a C18 reverse-phase column with a gradient elution profile using mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
MS/MS Conditions : Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound.
-
-
Quantification :
-
Create a calibration curve using known concentrations of a this compound analytical standard.
-
Calculate the concentration of this compound in the original sample by comparing its response to the calibration curve.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound (Bicyclo Prostaglandin E1) | 转化产物 | MCE [medchemexpress.cn]
- 5. Bicyclo Prostaglandin E1 - Cayman Chemical [bioscience.co.uk]
- 6. What is the mechanism of Alprostadil? [synapse.patsnap.com]
- 7. Prostaglandin E1 attenuates AngII-induced cardiac hypertrophy via EP3 receptor activation and Netrin-1upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. go.drugbank.com [go.drugbank.com]
Formation of Bicyclo-PGE1: A Stable Metabolite for Accurate Prostaglandin E1 Quantification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of bicyclo-prostaglandin E1 (bicyclo-PGE1) from its parent metabolite, 13,14-dihydro-15-keto-PGE1. Due to the inherent instability of primary prostaglandin (B15479496) E1 (PGE1) metabolites, the conversion to the stable bicyclo form is a critical step for the accurate quantification of in vivo PGE1 biosynthesis and metabolism. This guide details the metabolic pathways of PGE1, the chemical basis for this compound formation, experimental protocols for this conversion, and the associated signaling pathways of PGE1, providing a valuable resource for researchers in the field.
Prostaglandin E1 Metabolism: A Multi-Step Cascade
Prostaglandin E1 undergoes rapid and extensive metabolism in the body. The initial and rate-limiting step is the oxidation of the C-15 hydroxyl group, catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) , to form 15-keto-PGE1. This is followed by the reduction of the C-13,14 double bond by 15-oxo-prostaglandin Δ13-reductase to yield the key metabolite, 13,14-dihydro-15-keto-PGE1 .[1][2] This metabolite, however, is chemically unstable, necessitating its conversion to a more stable derivative for reliable measurement.[1]
Further degradation of the prostaglandin skeleton occurs through systemic beta-oxidation and omega-oxidation pathways, leading to the formation of various dicarboxylic acid metabolites that are ultimately excreted in the urine.[3][4][5][6][7]
PGE1 Metabolic Pathway
The following diagram illustrates the major steps in the metabolic degradation of PGE1.
This compound Formation: A Base-Catalyzed Intramolecular Cyclization
The unstable 13,14-dihydro-15-keto-PGE1 undergoes a base-catalyzed intramolecular cyclization to form the stable this compound derivative.[8][9][10] This reaction is the cornerstone of a widely used method for quantifying PGE1 levels in biological samples, as it converts the labile metabolite into a stable product that can be accurately measured by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol for this compound Formation
The following protocol outlines the steps for the chemical conversion of 13,14-dihydro-15-keto-PGE1 to this compound in a biological sample matrix (e.g., urine).
Materials:
-
Sodium Hydroxide (NaOH) solution (concentration to be optimized, typically in the range of 0.1 M to 1 M)
-
Neutralizing acid (e.g., Hydrochloric acid, HCl, of equivalent concentration to the base)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Internal standard (e.g., deuterated this compound)
Procedure:
-
Sample Preparation: To an aliquot of the biological sample (e.g., 50 µL of urine), add an internal standard.[11]
-
Base Treatment: Add a defined volume of NaOH solution to the sample.[11]
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 30 minutes) to allow for the complete conversion of 13,14-dihydro-15-keto-PGE1 to this compound.[11]
-
Neutralization: Neutralize the reaction mixture by adding an equivalent amount of HCl.[11]
-
Extraction: Extract the this compound from the aqueous sample into an organic solvent such as ethyl acetate. This step also serves to concentrate the analyte and remove interfering substances.
-
Drying and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for chromatographic analysis.
Workflow for PGE1 Quantification via this compound
The diagram below outlines the complete workflow from sample collection to data analysis.
Quantitative Data on PGE1 and its Metabolites
The following table summarizes key quantitative data related to PGE1 and its metabolites from various studies.
| Analyte | Matrix | Concentration/Value | Conditions | Reference |
| PGE1 | Human Plasma | 1.2 - 1.8 pg/mL | Endogenous levels | |
| Human Plasma | ~3.6 pg/mL | During 60 µg IV infusion | ||
| 13,14-dihydro-PGE1 | Human Plasma | 0.8 - 1.3 pg/mL | Endogenous levels | |
| Human Plasma | ~10.4 pg/mL | During 60 µg IV infusion | ||
| 15-keto-13,14-dihydro-PGE1 | Human Plasma | 4.2 - 6.0 pg/mL | Endogenous levels | |
| Human Plasma | ~120 pg/mL | During 60 µg IV infusion | ||
| 13,14-dihydro-PGE1 | Human Platelet Rich Plasma | ID50 = 10.8 ng/mL | ADP-induced aggregation | [12] |
| 15-keto-13,14-dihydro-PGE1 | Human Platelet Rich Plasma | ID50 = 14.8 µg/mL | ADP-induced aggregation | [12][13][14][15] |
Prostaglandin E1 Signaling Pathways
PGE1 exerts its diverse biological effects by binding to a family of G-protein coupled receptors known as EP receptors. The primary signaling pathways are mediated through EP2 and EP4 receptors, which are coupled to Gs proteins and stimulate the production of cyclic AMP (cAMP).[16][17][18][19]
PGE1 EP Receptor Signaling
The following diagram illustrates the signaling cascade initiated by the binding of PGE1 to its EP2 and EP4 receptors.
Activation of this pathway leads to a variety of cellular responses, including smooth muscle relaxation (vasodilation) and modulation of inflammatory processes.[19]
Conclusion
The conversion of the unstable PGE1 metabolite, 13,14-dihydro-15-keto-PGE1, to the stable this compound derivative is a robust and essential method for the accurate quantification of in vivo PGE1 production. This technical guide has provided a detailed overview of the underlying metabolic pathways, a practical experimental protocol for the chemical conversion, and an illustration of the key signaling cascades initiated by PGE1. By utilizing the information presented here, researchers and drug development professionals can confidently and accurately assess the role of PGE1 in various physiological and pathological processes.
References
- 1. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Omega oxidation - Wikipedia [en.wikipedia.org]
- 6. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 7. aocs.org [aocs.org]
- 8. pharm.emory.edu [pharm.emory.edu]
- 9. microbenotes.com [microbenotes.com]
- 10. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of a Chemiluminescent Enzyme Immunoassay for the Detection of Prostaglandin E‐Major Urinary Metabolite (PGE‐MUM) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 13,14-dihydro-15-keto-PGE1 | C20H34O5 | CID 165284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. caymanchem.com [caymanchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
The Mechanism of Action of Bicyclo-PGE1: An In-depth Technical Guide
Introduction to Prostaglandin (B15479496) E1 (PGE1)
Prostaglandin E1 (PGE1), also known as Alprostadil, is a naturally occurring prostanoid with a wide range of physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation.[3][4][5] Its actions are mediated through specific G-protein coupled receptors (GPCRs), primarily the E-type prostanoid (EP) receptors. Understanding the intricate signaling pathways of PGE1 is crucial for drug development professionals and researchers exploring its therapeutic potential and that of its stable metabolites like Bicyclo-PGE1.
Receptor Interactions and Signaling Pathways
PGE1 exerts its effects by binding to one or more of the four subtypes of EP receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to different G-proteins and activate distinct downstream signaling cascades.
EP Receptor Binding Affinities
PGE1 exhibits potent affinity across the EP receptor family.[4] The binding affinities of PGE1 and its close analog PGE2 to these receptors have been characterized in various studies.
Table 1: Binding Affinities (Ki in nM) of Prostaglandins for Mouse EP Receptors
| Prostanoid | EP1 | EP2 | EP3 | EP4 |
| PGE1 | 36 | - | 3.7 | - |
| PGE2 | 14 | - | 0.6 | - |
Data extracted from studies on stably expressed mouse prostanoid receptors in Chinese hamster ovary cells. A '-' indicates data not specified in the source.[6]
Table 2: Binding Affinities of PGE1 to Human Platelet Receptors
| Ligand | Receptor Site | Dissociation Constant (Kd) |
| [3H]PGE1 | High-affinity | 13 nM |
| [3H]PGE1 | Low-affinity | 2 µM |
Data from binding experiments on human blood platelets.[7][8]
Downstream Signaling Cascades
The interaction of PGE1 with EP receptors triggers specific intracellular signaling pathways:
-
EP2 and EP4 Receptors: These receptors are coupled to the Gs alpha subunit of G-proteins. Upon activation by PGE1, they stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[9] This is the primary mechanism for the vasodilatory and anti-platelet aggregation effects of PGE1.
-
EP3 Receptor: This receptor is primarily coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, thereby decreasing cAMP levels. However, some isoforms of the EP3 receptor can also couple to Gq or G12/13.
-
EP1 Receptor: This receptor is coupled to the Gq alpha subunit. Its activation by PGE1 leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This pathway results in an increase in intracellular calcium concentrations.[10]
The net effect of PGE1 on a particular cell type depends on the relative expression levels of the different EP receptor subtypes.
Diagram 1: PGE1 Signaling Pathways via EP Receptors
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of platelet aggregation by prostaglandin E1 (PGE1) in diabetic patients during therapy with clopidogrel and aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PGE<sub>1</sub> | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Inhibition of platelet aggregation by prostaglandin E1 (PGE1) in diabetic patients during therapy with clopidogrel and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin E1 action on adenylate cyclase activity and membrane lipids in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uh-ir.tdl.org [uh-ir.tdl.org]
The Biological Significance of Bicyclo-PGE1: A Technical Guide for Researchers
An In-depth Examination of a Stable Metabolite Reflecting the Potent Biological Activities of Prostaglandin (B15479496) E1
Introduction
Bicyclo-PGE1 is a stable, base-catalyzed transformation product of 13,14-dihydro-15-keto PGE1, a major metabolite of Prostaglandin E1 (PGE1). Due to the inherent instability of the primary metabolite, this compound serves as a crucial analytical surrogate for quantifying the in vivo biosynthesis and metabolism of PGE1. Understanding the biological significance of this compound is therefore intrinsically linked to the diverse and potent physiological and pharmacological effects of its parent compound, PGE1. This technical guide provides a comprehensive overview of the biological activities of PGE1, underpinned by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways, to support researchers, scientists, and drug development professionals in this field.
Core Biological Activities of Prostaglandin E1
PGE1, a member of the prostanoid family of lipid mediators, exerts a wide range of biological effects by binding to a family of G-protein coupled receptors known as EP receptors (EP1, EP2, EP3, and EP4). These activities are fundamental to understanding the implications of this compound levels in biological systems.
Vasodilation and Hemodynamic Effects
PGE1 is a potent vasodilator, playing a significant role in regulating blood flow and blood pressure. This effect is primarily mediated through the activation of EP2 and EP4 receptors on vascular smooth muscle cells, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent muscle relaxation.
Quantitative Data on Hemodynamic Effects of PGE1 Infusion in Patients with Acute Myocardial Infarction and Left Ventricular Failure:
| Parameter | Control | After PGE1 Infusion | P-value |
| Heart Rate (beats/min) | Not specified | Insignificant increase | - |
| Mean Arterial Pressure (mmHg) | Not specified | Significant decrease | < 0.05 |
| Systemic Vascular Resistance | Not specified | Significant decrease | < 0.05 |
| Pulmonary Capillary Wedge Pressure (mmHg) | 21 ± 3 | 15 ± 1 | < 0.05 |
| Mean Pulmonary Artery Pressure | Not specified | Significant decrease | < 0.05 |
| Pulmonary Vascular Resistance | Not specified | Significant decrease | < 0.05 |
| Cardiac Index (L/min/m²) | 2.38 ± 0.08 | 2.89 ± 0.58 | < 0.01 |
| Stroke Volume (ml/beat) | 51 ± 17 | 59 ± 20 | < 0.05 |
Data from a study on five patients with acute myocardial infarction of less than 12 hours' duration and left ventricular dysfunction. PGE1 was infused at a rate of 3 ng/kg/min to a maximum of 21 ng/kg/min for up to 90 minutes[1].
Quantitative Data on the Effect of Intracoronary PGE1 on Coronary Stenosis:
| Treatment | Change in Stenosis Diameter | P-value |
| Intravenous PGE1 | 6 ± 12% | Not significant |
| Intracoronary PGE1 | 19 ± 22% | < 0.05 |
Data from a study involving 15 patients with coronary artery disease[2].
Inhibition of Platelet Aggregation
PGE1 is a potent inhibitor of platelet aggregation. This action is mediated through the binding to IP receptors on platelets, which, similar to EP2/EP4 receptors, are coupled to adenylyl cyclase. The resulting increase in cAMP levels inhibits the release of intracellular calcium, a critical step in platelet activation and aggregation.
Experimental Protocol: Platelet Aggregation Assay
A standard method to assess the anti-aggregatory effects of PGE1 is through light transmission aggregometry (LTA).
-
Blood Collection: Whole blood is collected from subjects into tubes containing 3.2% sodium citrate. The first few milliliters are discarded to avoid spontaneous platelet activation[3].
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): PRP is obtained by centrifuging the citrated blood at a low speed (e.g., 150-200 x g for 10-15 minutes). The supernatant is the PRP. The remaining blood is centrifuged at a higher speed to obtain PPP, which is used as a reference[4].
-
Aggregation Measurement:
-
PRP is placed in a cuvette with a stir bar in an aggregometer at 37°C.
-
A baseline light transmission is established.
-
PGE1 is added to the PRP and incubated for a short period (e.g., 1 minute)[3].
-
An aggregating agent, such as adenosine diphosphate (B83284) (ADP), is then added to induce platelet aggregation.
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
-
Modulation of Inflammation and Immune Responses
PGE1 exhibits complex modulatory effects on inflammation. It can have both pro- and anti-inflammatory actions depending on the context and the specific EP receptor subtype involved. For instance, PGE1 can potentiate the production of the pro-inflammatory cytokine Interleukin-1 (IL-1) by human monocytes, an effect associated with an increase in cellular cAMP[5].
Quantitative Data on the Effect of PGE1 on IL-1 Production and cAMP Levels in Human Monocytes:
| Treatment | Fold Increase in Secreted IL-1 (over LPS alone) | Fold Increase in cAMP |
| PGE1 + LPS | 2.5 - 5.0 | 58 |
| PGE2 + LPS | 2.5 - 5.0 | 30 |
Data from a study on the in vitro production of IL-1 by human monocytes stimulated with lipopolysaccharide (LPS)[5].
Experimental Protocol: Measurement of IL-1 Production by Human Monocytes
-
Monocyte Isolation: Human peripheral blood monocytes are isolated from healthy donors.
-
Cell Culture: Monocytes are cultured in a suitable medium (e.g., RPMI 1640)[6].
-
Stimulation: The cells are stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of PGE1 for a specified period (e.g., 24 hours)[6].
-
Quantification of IL-1: The concentration of IL-1 in the cell culture supernatant is determined using an enzyme-linked immunosorbent assay (ELISA) kit[6].
Angiogenesis and Tissue Repair
PGE1 can promote angiogenesis, the formation of new blood vessels, which is a critical process in tissue repair and wound healing. This effect is partly mediated by the upregulation of vascular endothelial growth factor (VEGF) and hypoxia-inducible factor 1-alpha (HIF-1α)[7].
Quantitative Data on PGE1-induced Gene Expression in Human Aortic Smooth Muscle Cells (HASMCs) and Human Umbilical Vein Endothelial Cells (HUVECs):
| Cell Type | Gene | Treatment | Fold Induction (relative to control) | P-value |
| HASMCs | VEGF | 1 µM PGE1 | ~2.5 | < 0.05 |
| HASMCs | VEGF | 10 µM PGE1 | ~3.5 | < 0.05 |
| HASMCs | GLUT1 | 1 µM PGE1 | ~2.0 | < 0.05 |
| HASMCs | GLUT1 | 10 µM PGE1 | ~2.5 | < 0.05 |
| HUVECs | VEGF | 1 µM PGE1 | ~2.0 | < 0.05 |
| HUVECs | VEGF | 10 µM PGE1 | ~3.0 | < 0.05 |
| HUVECs | GLUT1 | 1 µM PGE1 | ~1.5 | < 0.05 |
| HUVECs | GLUT1 | 10 µM PGE1 | ~2.0 | < 0.05 |
Cells were exposed to PGE1 for 4 hours under 20% O2. Data is represented as fold induction relative to untreated cells[8].
Signaling Pathways of PGE1
The diverse biological effects of PGE1 are initiated by its binding to specific EP receptors, which in turn activate distinct intracellular signaling cascades.
EP Receptor Signaling Pathways
Caption: Signaling pathways of PGE1 through its EP receptors.
Experimental Workflow: Quantification of this compound as a Marker for PGE1 Metabolism
Caption: General workflow for the quantification of this compound.
Conclusion
This compound, as a stable and quantifiable metabolite, provides an invaluable window into the in vivo dynamics of its parent compound, Prostaglandin E1. The biological significance of this compound is therefore a direct reflection of the potent and pleiotropic activities of PGE1, which include profound effects on the cardiovascular, inflammatory, and hematopoietic systems. A thorough understanding of the mechanisms of action of PGE1, supported by robust quantitative data and detailed experimental protocols, is essential for researchers and clinicians working to harness the therapeutic potential of this important lipid mediator. This guide serves as a foundational resource to facilitate further investigation and drug development in this critical area of biomedical science.
References
- 1. Hemodynamic effects of prostaglandin E1 infusion in patients with acute myocardial infarction and left ventricular failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemodynamic and angiographic effects of prostaglandin E1 in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of platelet aggregation by prostaglandin E1 (PGE1) in diabetic patients during therapy with clopidogrel and aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. endotell.ch [endotell.ch]
- 5. Effects of prostaglandins and cAMP levels on monocyte IL-1 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of sex hormones on production of interleukin-1 by human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PGE1 analog alprostadil induces VEGF and eNOS expression in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Bicyclo-PGE1: A Stable Metabolite for Robust Quantification of PGE1 Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E1 (PGE1), a biologically active lipid mediator, plays a crucial role in various physiological processes, including vasodilation, inflammation, and cytoprotection. However, its inherent chemical and metabolic instability poses significant challenges for accurate quantification in biological matrices. This technical guide focuses on Bicyclo-PGE1, a stable transformation product of a key PGE1 metabolite, and its application as a reliable surrogate for assessing PGE1 biosynthesis and metabolism. Due to the instability of PGE1's primary metabolites, their conversion to the chemically robust this compound allows for more accurate and reproducible quantification, providing a clearer picture of PGE1's role in health and disease.
The Challenge of PGE1 Instability
PGE1 is rapidly metabolized in vivo, primarily through oxidation of the 15-hydroxyl group to form 15-keto-PGE1, followed by the reduction of the C13-14 double bond to yield 13,14-dihydro-15-keto-PGE1. This latter metabolite, while a direct indicator of PGE1 turnover, is itself unstable and prone to degradation, making its direct measurement unreliable for assessing in vivo PGE1 metabolism.
This compound: A Stable Analytical Surrogate
To overcome the analytical hurdles posed by the instability of 13,14-dihydro-15-keto-PGE1, a method involving its base-catalyzed conversion to a more stable bicyclic derivative, this compound, has been established.[1][2] This stable product can then be accurately quantified using sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway and Conversion to this compound
The metabolic cascade from PGE1 to its quantifiable surrogate, this compound, is a multi-step process involving both enzymatic and chemical transformations.
Figure 1: Metabolic conversion of PGE1 to the stable this compound.
Quantitative Data
The primary advantage of converting 13,14-dihydro-15-keto-PGE1 to this compound is the significant increase in stability, which allows for consistent and accurate quantification. While direct comparative half-life data under identical conditions is scarce in the literature, the inherent instability of 13,14-dihydro-15-keto-PGE2 (a closely related compound) has been documented, highlighting the need for its conversion to a stable form for reliable measurement.[3]
| Compound | Stability Characteristics | Rationale for Use |
| Prostaglandin E1 (PGE1) | Highly unstable in biological systems with a very short half-life. | The parent compound, its direct measurement is challenging. |
| 13,14-dihydro-15-keto-PGE1 | Unstable and prone to degradation, making direct quantification unreliable. | A primary metabolite of PGE1. |
| This compound | Chemically stable.[1][2] | A stable derivative that allows for accurate quantification of PGE1 metabolism. |
Table 1: Stability characteristics of PGE1 and its metabolites.
Experimental Protocols
Accurate quantification of this compound requires meticulous sample preparation and sensitive analytical instrumentation. The following sections outline the general principles and key steps involved in the analysis.
Sample Preparation and Base-Catalyzed Conversion
The initial and most critical step is the extraction of prostaglandins (B1171923) from the biological matrix (e.g., plasma, urine) and the subsequent conversion of 13,14-dihydro-15-keto-PGE1 to this compound.
1. Solid-Phase Extraction (SPE):
-
Objective: To isolate and concentrate prostaglandins from the biological sample.
-
General Protocol:
-
Acidify the sample (e.g., urine, plasma) to approximately pH 3.[4]
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to remove neutral lipids, followed by a more polar solvent (e.g., water/methanol mixture) to remove hydrophilic impurities.
-
Elute the prostaglandins with a suitable organic solvent such as ethyl acetate (B1210297) or methanol.[4]
-
2. Base-Catalyzed Cyclization:
-
Objective: To convert the unstable 13,14-dihydro-15-keto-PGE1 to the stable this compound.
-
General Protocol:
-
Evaporate the eluate from the SPE step to dryness under a stream of nitrogen.
-
Reconstitute the residue in a methanolic solution containing a base (e.g., potassium hydroxide (B78521) or sodium hydroxide).
-
Incubate the mixture at an elevated temperature (e.g., 50°C) for a defined period (e.g., 60 minutes) to facilitate the cyclization reaction.
-
Neutralize the reaction mixture with an acid (e.g., formic acid).
-
Perform a second extraction step (e.g., liquid-liquid extraction with ethyl acetate) to isolate the this compound.
-
Figure 2: General workflow for this compound analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the quantification of this compound, offering high sensitivity and specificity. Derivatization is a crucial step to improve the volatility and thermal stability of the analyte.
1. Derivatization:
-
Objective: To convert the polar functional groups of this compound into less polar, more volatile derivatives suitable for GC analysis.
-
Common Reagents:
-
Pentafluorobenzyl (PFB) bromide: To derivatize the carboxylic acid group.
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS): To derivatize hydroxyl and keto groups to their trimethylsilyl (B98337) (TMS) ethers/enols.
-
-
General Protocol:
-
React the extracted this compound with PFB bromide in the presence of a catalyst (e.g., diisopropylethylamine).
-
After the initial reaction, remove the excess reagent and solvent.
-
Add BSTFA and pyridine (B92270) and incubate at an elevated temperature (e.g., 60°C) to form the TMS derivatives.
-
2. GC-MS Parameters (Representative):
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless mode.
-
Oven Temperature Program: A gradient program, for example, starting at 150°C, ramping to 250°C, and then to 300°C.
-
Mass Spectrometer: Operated in negative chemical ionization (NCI) mode for high sensitivity, monitoring the [M-PFB]⁻ ion.
-
Quantification: Based on a standard curve generated using a deuterated internal standard of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers an alternative to GC-MS, often with simpler sample preparation as derivatization may not be necessary.
1. Chromatographic Separation (Representative):
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
2. Mass Spectrometry Detection (Representative):
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its deuterated internal standard are monitored.
-
Quantification: Based on the ratio of the peak area of the analyte to that of the internal standard, plotted against a calibration curve.
Signaling Pathways
Currently, there is no evidence to suggest that this compound itself possesses significant biological activity or interacts with specific signaling pathways. Its primary and established role is that of a stable analytical endpoint for the quantification of PGE1 metabolism. The biological effects observed are attributed to the parent compound, PGE1, which acts through various G-protein coupled receptors (EP1, EP2, EP3, and EP4), leading to downstream signaling cascades involving cyclic AMP (cAMP) and intracellular calcium mobilization.
Figure 3: Simplified PGE1 signaling via EP2/EP4 receptors.
Conclusion
The conversion of the unstable metabolite 13,14-dihydro-15-keto-PGE1 to the stable this compound is a critical strategy for the accurate and reliable assessment of in vivo PGE1 metabolism. This technical guide provides a comprehensive overview of the rationale, methodologies, and analytical considerations for utilizing this compound as a surrogate marker. The detailed experimental frameworks for GC-MS and LC-MS/MS analysis, while requiring optimization for specific laboratory conditions, offer a robust foundation for researchers, scientists, and drug development professionals seeking to investigate the complex role of PGE1 in various physiological and pathological states. The use of this compound as a stable endpoint overcomes the inherent challenges of prostaglandin analysis, enabling more precise and meaningful insights into their biological functions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. uoguelph.ca [uoguelph.ca]
- 3. Packed-Fiber Solid Phase-Extraction Coupled with HPLC-MS/MS for Rapid Determination of Lipid Oxidative Damage Biomarker 8-Iso-Prostaglandin F2α in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purification of Bicyclo-PGE1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo-PGE1 is a stable, base-catalyzed transformation product of 13,14-dihydro-15-keto prostaglandin (B15479496) E1 (13,14-dihydro-15-keto PGE1), which is a primary metabolite of prostaglandin E1 (PGE1). Due to its stability, this compound serves as a reliable marker for quantifying PGE1 levels in biological systems. This guide provides a comprehensive overview of the chemical synthesis and purification methods for this compound, intended to support researchers in the fields of pharmacology, drug metabolism, and analytical chemistry.
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the enzymatic or chemical conversion of PGE1 to its metabolite, 13,14-dihydro-15-keto PGE1. This intermediate is then subjected to a base-catalyzed intramolecular cyclization to yield the final this compound product. A common synthetic route to PGE1 itself involves the well-established Corey lactone methodology.
Part 1: Synthesis of Prostaglandin E1 (PGE1) via Corey Lactone
The Corey synthesis provides a stereocontrolled route to various prostaglandins (B1171923), including PGE1. The key intermediate is the Corey lactone (a bicyclic lactone), which is commercially available or can be synthesized. The general steps to convert the Corey lactone to PGE1 are outlined below. It is important to note that specific reaction conditions and yields can vary depending on the specific reagents and protecting groups used.
Experimental Protocol: Synthesis of PGE1 from Corey Lactone (General Scheme)
-
Protection of Hydroxyl Groups: The hydroxyl groups of the Corey lactone are typically protected, for example, as tetrahydropyranyl (THP) ethers, to prevent unwanted side reactions in subsequent steps.
-
Reduction of the Lactone: The protected lactone is reduced to the corresponding lactol (a hemiacetal) using a reducing agent such as diisobutylaluminium hydride (DIBAL-H).
-
Wittig Reaction: The upper side chain is introduced via a Wittig reaction. The lactol is reacted with a phosphorus ylide, such as the one derived from (4-carboxybutyl)triphenylphosphonium bromide, to form the carboxylic acid side chain of PGE1.
-
Oxidation of the C9 Hydroxyl Group: The hydroxyl group at the C9 position is oxidized to a ketone using an oxidizing agent like the Jones reagent (chromium trioxide in sulfuric acid and acetone).
-
Introduction of the Lower Side Chain: The lower side chain is introduced via a Horner-Wadsworth-Emmons reaction. This typically involves the reaction with a phosphonate (B1237965) reagent.
-
Reduction of the C15 Ketone: The ketone at the C15 position is stereoselectively reduced to a hydroxyl group.
-
Deprotection: The protecting groups on the hydroxyl groups are removed to yield PGE1.
Part 2: Synthesis of 13,14-dihydro-15-keto PGE1
This step involves the selective reduction of the C13-C14 double bond and oxidation of the C15 hydroxyl group of PGE1.
Experimental Protocol: Synthesis of 13,14-dihydro-15-keto PGE1 from PGE1
-
Materials: Prostaglandin E1, 15-hydroxyprostaglandin dehydrogenase (15-PGDH), NAD+, and a suitable buffer system (e.g., phosphate (B84403) buffer, pH 7.4). Alternatively, chemical methods for selective hydrogenation and oxidation can be employed.
-
Enzymatic Method:
-
Dissolve PGE1 in the buffer.
-
Add NAD+ and 15-PGDH to the solution.
-
Incubate the mixture at 37°C. The reaction progress can be monitored by TLC or HPLC.
-
Upon completion, the product can be extracted using an organic solvent like ethyl acetate (B1210297) after acidification of the reaction mixture.
-
-
Note: Specific enzyme concentrations and incubation times will need to be optimized.
Part 3: Synthesis of this compound
This final step is a base-catalyzed intramolecular cyclization of 13,14-dihydro-15-keto PGE1.
Experimental Protocol: Base-Catalyzed Conversion to this compound
-
Materials: 13,14-dihydro-15-keto PGE1, a suitable base (e.g., sodium hydroxide (B78521) or potassium hydroxide), and a solvent such as methanol (B129727) or ethanol.
-
Procedure:
-
Dissolve 13,14-dihydro-15-keto PGE1 in the chosen alcoholic solvent.
-
Add an aqueous solution of the base to the reaction mixture.
-
Stir the reaction at room temperature. The reaction progress can be monitored by TLC or HPLC until the starting material is consumed.
-
Neutralize the reaction mixture with an acid (e.g., hydrochloric acid).
-
Extract the this compound product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification of this compound
Purification of the crude this compound is crucial to obtain a high-purity product for analytical or biological studies. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.
Experimental Protocol: Preparative HPLC Purification of this compound
-
Instrumentation: A preparative HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is typically used for the purification of prostaglandins and their metabolites.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. A typical gradient might run from 20% to 80% acetonitrile.
-
Detection: this compound can be detected by UV absorbance, typically around 210-220 nm.
-
Procedure:
-
Dissolve the crude this compound in a small volume of the mobile phase.
-
Inject the sample onto the preparative HPLC column.
-
Run the gradient elution and collect fractions corresponding to the this compound peak.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
The purity of the final product can be assessed by analytical HPLC.
-
Quantitative Data
The following table summarizes typical quantitative data associated with the synthesis and purification of this compound. It is important to note that yields can vary significantly based on the specific reaction conditions and the scale of the synthesis.
| Parameter | Value/Range | Notes |
| Purity of commercial Corey lactone | >98% | Starting material for PGE1 synthesis. |
| Overall Yield (PGE1 from Corey lactone) | 10-20% | Highly dependent on the specific synthetic route and optimization. |
| Yield (13,14-dihydro-15-keto PGE1 from PGE1) | Variable | Enzymatic conversion can be highly efficient but depends on enzyme activity. |
| Yield (this compound from 13,14-dihydro-15-keto PGE1) | High | The intramolecular cyclization is generally an efficient reaction. |
| Purity of this compound after preparative HPLC | >98% | Can be achieved with optimized HPLC conditions. |
Visualization of Workflows and Pathways
Synthetic Workflow for this compound
Caption: Synthetic workflow for this compound production.
Signaling Pathway of Prostaglandin E1
Since this compound is primarily an analytical standard, its direct signaling activity is not well-characterized and is expected to be low. The following diagram illustrates the signaling pathway of its precursor, PGE1, which acts through E-prostanoid (EP) receptors. This provides context for the biological system in which this compound is measured.
Caption: Simplified signaling pathway of Prostaglandin E1.
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound. The protocols and data presented are intended to serve as a valuable resource for researchers and professionals in drug development and related scientific disciplines. While the synthesis involves multiple steps, careful execution and purification by preparative HPLC can yield a high-purity product suitable for use as an analytical standard. Further research into the potential biological activities of this compound itself may reveal additional roles beyond its current application as a stable metabolite marker.
Bicyclo-PGE1: A Stable Marker for the Elusive Anti-inflammatory Actions of Prostaglandin E1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
While direct evidence for the bioactivity of Bicyclo-PGE1 in inflammatory pathways remains limited in current scientific literature, its significance lies in its role as a stable, quantifiable metabolite of Prostaglandin (B15479496) E1 (PGE1). This compound is a base-catalyzed transformation product of the PGE1 metabolite 13,14-dihydro-15-keto PGE1.[1][2] Its stability makes it an invaluable tool for estimating the in vivo biosynthesis and metabolism of its parent compound, PGE1.[1][2] This guide will, therefore, focus on the well-documented role of PGE1 in inflammatory pathways, with the understanding that this compound serves as a crucial marker for these processes.
Prostaglandin E1, a member of the eicosanoid family of lipid mediators, exhibits a complex and often dichotomous role in inflammation. It is known to possess both pro- and anti-inflammatory properties, the balance of which is dependent on the cellular context, receptor expression, and the surrounding inflammatory milieu. This document provides a comprehensive overview of the mechanisms through which PGE1 modulates inflammatory signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling cascades.
Core Signaling Pathways Modulated by PGE1
PGE1 exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface, primarily the EP receptor subtypes (EP1, EP2, EP3, and EP4). The downstream signaling cascades initiated by these receptors are central to PGE1's immunomodulatory functions.
cAMP-PKA Pathway
Activation of EP2 and EP4 receptors by PGE1 leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), a key enzyme that phosphorylates a multitude of downstream targets, including transcription factors, thereby modulating gene expression. This pathway is predominantly associated with the anti-inflammatory effects of PGE1.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of pro-inflammatory gene expression, including cytokines, chemokines, and adhesion molecules. PGE1 has been shown to inhibit the activation of NF-κB, primarily through the cAMP-PKA pathway. This inhibition can occur at multiple levels, including the prevention of the degradation of the inhibitory IκB proteins and the reduced nuclear translocation of the active p65 subunit.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are critical for transducing extracellular signals into cellular responses, including inflammation. PGE1's effect on MAPK signaling is cell-type specific. In some instances, PGE1 can inhibit the activation of p38 MAPK and JNK, which are often associated with pro-inflammatory responses. Conversely, it can activate ERK, which can have both pro- and anti-inflammatory roles. The precise impact of PGE1 on MAPK pathways is an area of ongoing investigation.
Quantitative Data on PGE1's Anti-inflammatory Effects
The following tables summarize quantitative data from various studies investigating the effects of PGE1 on inflammatory markers.
Table 1: Effect of PGE1 on Cytokine Production
| Cell Type | Stimulus | PGE1 Concentration | Effect on TNF-α | Effect on IL-6 | Effect on IL-10 | Reference |
| Human Monocytes | LPS | 10-6 M | ↓ | ↓ | ↑ | [3] |
| Murine Macrophages | LPS | 1 µM | ↓ | ↓ | ↑ | [4] |
| Human Umbilical Vein Endothelial Cells | TNF-α | 10 µM | ↓ (adhesion molecules) | N/A | N/A | [5] |
Note: ↓ indicates inhibition/decrease, ↑ indicates stimulation/increase, N/A indicates not assessed.
Table 2: Effect of PGE1 on cAMP Accumulation
| Cell Type | PGE1 Concentration | Fold Increase in cAMP | Time to Peak | Reference |
| Guinea Pig Neutrophils | >10 nM | Synergistic with fMLP | < 5 min | [6] |
| Murine Peritoneal Macrophages | 100 nM | Biphasic increase | 1 min | [7] |
| Human T Cells | 10-6 M | Significant increase | N/A | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PGE1's role in inflammatory pathways. Below are representative protocols for key experiments.
Protocol 1: Measurement of cAMP Accumulation
Objective: To quantify the intracellular cAMP levels in response to PGE1 stimulation.
Method: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) or Homogeneous Time-Resolved Fluorescence (HTRF) assays are commonly used.
Materials:
-
Cell line of interest (e.g., macrophages, endothelial cells)
-
Cell culture medium and supplements
-
PGE1
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., from Cayman Chemical, Promega, or Cisbio)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and culture overnight.
-
Pre-treat cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.[9]
-
Stimulate cells with various concentrations of PGE1 for the desired time points (e.g., 5, 15, 30 minutes).
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit's protocol.
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the cAMP concentration in the samples based on the standard curve.
Protocol 2: NF-κB Activation Assay (Luciferase Reporter Assay)
Objective: To measure the transcriptional activity of NF-κB in response to PGE1 treatment.
Method: A dual-luciferase reporter assay is a sensitive method to quantify NF-κB activation.
Materials:
-
HEK293 cells or other suitable cell line
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase)
-
Control plasmid with a constitutively expressed Renilla luciferase (for normalization)
-
Transfection reagent
-
PGE1
-
Inflammatory stimulus (e.g., TNF-α)
-
Dual-luciferase assay system (e.g., Promega)
-
Luminometer
Procedure:
-
Co-transfect cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Allow cells to recover and express the reporters for 24-48 hours.
-
Pre-treat the cells with PGE1 for a specified duration (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent (e.g., TNF-α) to activate the NF-κB pathway.
-
After the desired stimulation time, lyse the cells using the passive lysis buffer provided in the assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.[10][11]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Protocol 3: Western Blot Analysis of p65 Phosphorylation
Objective: To assess the phosphorylation status of the NF-κB p65 subunit as a marker of its activation.
Method: Western blotting allows for the detection of specific proteins and their post-translational modifications.
Materials:
-
Cell line of interest
-
PGE1
-
Inflammatory stimulus (e.g., LPS)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p65 (Ser536), anti-total p65, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with PGE1 and/or an inflammatory stimulus as described in previous protocols.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-p65 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total p65 and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of p65 phosphorylation.
Conclusion and Future Directions
Prostaglandin E1 is a multifaceted lipid mediator with significant immunomodulatory effects, capable of both promoting and suppressing inflammation. Its anti-inflammatory actions are largely attributed to the activation of the cAMP-PKA pathway and the subsequent inhibition of pro-inflammatory signaling cascades such as NF-κB. This compound, as a stable metabolite, provides a reliable method for quantifying the in vivo dynamics of PGE1, thereby aiding in the investigation of its physiological and pathological roles.
For researchers in drug development, understanding the intricate signaling networks modulated by PGE1 is paramount. Targeting specific EP receptors or downstream effectors could offer novel therapeutic strategies for a range of inflammatory disorders. Future research should focus on elucidating the cell-type specific effects of PGE1 and further dissecting the cross-talk between its various signaling pathways. While direct pharmacological activities of this compound have not been extensively reported, its structural stability may warrant investigation into its own potential biological effects. A deeper understanding of the entire PGE1 metabolic cascade, including the bioactivity of its metabolites, will undoubtedly pave the way for more targeted and effective anti-inflammatory therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Real-time measurements of cAMP production in live Dictyostelium cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for the involvement of interleukin 10 in the differential deactivation of murine peritoneal macrophages by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of prostaglandin E1 on TNF-induced vascular inflammation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potentiation of PGE1-induced increase in cyclic AMP by chemotactic peptide and Ca2+ ionophore through calmodulin-dependent processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of prostaglandin E2-stimulated cAMP accumulation by lipopolysaccharide in murine peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin E2 and the increase of intracellular cAMP inhibit the expression of interleukin 2 receptors in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 11. resources.amsbio.com [resources.amsbio.com]
An In-Depth Technical Guide to the In Vivo Metabolism of Prostaglandin E1 and the Role of Bicyclo-PGE1 as a Stable Analytical Marker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E1 (PGE1), also known as Alprostadil, is a potent lipid autacoid with a wide range of physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation. Its therapeutic applications are diverse, ranging from the treatment of erectile dysfunction to maintaining the patency of the ductus arteriosus in newborns with congenital heart defects. However, the in vivo utility of PGE1 is complicated by its rapid and extensive metabolism, primarily in the lungs. A thorough understanding of its metabolic fate is therefore crucial for the development of effective drug delivery strategies and for monitoring its therapeutic and physiological effects.
This technical guide provides a comprehensive overview of the in vivo metabolism of PGE1. It details the metabolic pathways, the enzymes involved, and the resulting metabolites. Furthermore, it clarifies the role of Bicyclo-PGE1, a stable transformation product, as an important analytical tool for estimating the biosynthesis and metabolism of PGE1. The guide also presents quantitative pharmacokinetic data, detailed experimental protocols for metabolite analysis, and a visualization of the key signaling pathways influenced by PGE1.
Prostaglandin E1 In Vivo Metabolism
The in vivo metabolism of Prostaglandin E1 (PGE1) is a rapid and efficient process designed to tightly regulate its potent biological activities. The primary site of this metabolism is the lungs, which can clear a significant portion of circulating PGE1 in a single pass. The metabolic transformations of PGE1 can be broadly categorized into four major routes:
-
Oxidation of the C15 Hydroxyl Group: This is the initial and rate-limiting step in PGE1 inactivation. The secondary alcohol at the C15 position is oxidized to a ketone, a reaction catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . This conversion results in the formation of 15-keto-PGE1, a biologically inactive metabolite.
-
Reduction of the C13-C14 Double Bond: Following the initial oxidation, the double bond between carbons 13 and 14 is reduced by the enzyme 15-oxoprostaglandin Δ13-reductase (13-PGR) . This leads to the formation of 13,14-dihydro-15-keto-PGE1, often referred to as PGE0.
-
β-Oxidation: The fatty acid side chains of the prostaglandin molecule can be shortened through the process of β-oxidation, which occurs in peroxisomes. This results in the formation of various tetranor and dinor metabolites, which are typically more water-soluble and more readily excreted.
-
ω-Oxidation: The terminal methyl group of the carboxylic acid side chain can be hydroxylated, a process known as ω-oxidation, followed by further oxidation to a carboxylic acid. This also increases the water solubility of the metabolites, facilitating their elimination.
The Role of this compound in a Nutshell
This compound is not a direct metabolite of PGE1 but rather a stable, base-catalyzed transformation product of the primary metabolite, 13,14-dihydro-15-keto-PGE1.[1] Due to the inherent instability of 13,14-dihydro-15-keto-PGE1 in biological matrices, its direct measurement can be challenging. The conversion to the more stable this compound under alkaline conditions provides a reliable and reproducible method for quantifying the levels of the initial metabolite, and thus serves as an indirect marker for the in vivo biosynthesis and metabolism of PGE1.
Quantitative Pharmacokinetics of PGE1 and its Metabolites
The rapid metabolism of PGE1 results in a very short biological half-life. The following tables summarize key pharmacokinetic parameters for PGE1 and its major metabolites in humans.
| Compound | Endogenous Plasma Concentration (pg/mL) | Plasma Concentration after 60µg PGE1 Infusion (pg/mL) | Notes |
| PGE1 | 1.2 - 1.8[1] | Rises to approximately twice the placebo infusion level[1] | Rapidly cleared from circulation. |
| 13,14-dihydro-PGE1 (PGE0) | 0.8 - 1.3[1] | Rises to approximately 8 times the placebo infusion level[1] | A primary metabolite of PGE1. |
| 15-keto-13,14-dihydro-PGE1 | 4.2 - 6.0[1] | Rises to approximately 20 times the placebo infusion level[1] | A key indicator of PGE1 metabolism. |
Pharmacokinetic data is derived from studies involving intravenous administration in healthy male volunteers.
Experimental Protocols
Accurate quantification of PGE1 and its metabolites is essential for pharmacokinetic and metabolic studies. The following sections provide an overview of the methodologies commonly employed.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for PGE1 and Metabolite Quantification
GC-MS/MS is a highly sensitive and specific method for the analysis of prostaglandins (B1171923).
1. Sample Preparation:
-
Extraction: Plasma or other biological samples are typically subjected to solid-phase extraction (SPE) to isolate the prostaglandins from the complex matrix.
-
Derivatization: Due to the low volatility of prostaglandins, derivatization is necessary for GC analysis. This usually involves:
-
Esterification of the carboxylic acid group (e.g., with pentafluorobenzyl bromide).
-
Formation of a methoxime derivative of the ketone groups.
-
Silylation of the hydroxyl groups (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
2. GC-MS/MS Analysis:
-
Gas Chromatography: A capillary GC column (e.g., DB-1 or equivalent) is used to separate the derivatized prostaglandins. A temperature gradient program is employed to achieve optimal separation.
-
Mass Spectrometry: The eluting compounds are ionized (typically by electron ionization or negative chemical ionization) and detected using a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure high selectivity and accurate quantification.
Radioimmunoassay (RIA) for PGE1 Metabolites
RIA is a competitive binding assay that can be highly sensitive for the quantification of specific metabolites.
1. Antibody Production:
-
Antibodies specific to the target metabolite (e.g., 15-keto-13,14-dihydro-PGE1) are raised in animals by immunization with a conjugate of the metabolite and a carrier protein.
2. Assay Procedure:
-
A known amount of radiolabeled metabolite (tracer) is mixed with a standard or unknown sample and the specific antibody.
-
The metabolite in the sample competes with the tracer for binding to the limited number of antibody binding sites.
-
After an incubation period, the antibody-bound fraction is separated from the free fraction.
-
The radioactivity of the bound fraction is measured, and the concentration of the metabolite in the sample is determined by comparing its ability to displace the tracer with that of a standard curve.
Signaling Pathways and Experimental Workflows
The biological effects of PGE1 are mediated through its interaction with specific G-protein coupled receptors known as EP receptors. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, each coupled to distinct downstream signaling pathways.
PGE1 Metabolic Pathway
Caption: Metabolic pathway of Prostaglandin E1 (PGE1).
Experimental Workflow for GC-MS/MS Analysis
Caption: Workflow for prostaglandin analysis by GC-MS/MS.
PGE1 Signaling Pathways
Caption: Downstream signaling of PGE1 EP receptors.
Conclusion
The in vivo metabolism of PGE1 is a critical determinant of its biological activity and therapeutic efficacy. Its rapid enzymatic degradation necessitates a detailed understanding of its metabolic pathways for effective drug design and clinical application. The use of this compound as a stable analytical surrogate for the unstable primary metabolite, 13,14-dihydro-15-keto-PGE1, has proven to be an invaluable tool for researchers. The methodologies and data presented in this guide provide a solid foundation for professionals in the field to further explore the complex pharmacology of this important lipid mediator.
References
Methodological & Application
Bicyclo-PGE1 ELISA Kit: Application Notes and Protocols for Urine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E1 (PGE1) is a potent lipid mediator involved in a diverse range of physiological and pathological processes, including vasodilation, inflammation, and cytoprotection. Due to its short half-life in vivo, direct measurement of PGE1 can be challenging. Bicyclo-PGE1 is a stable, chemically derived metabolite of the primary circulating metabolite of PGE1, 13,14-dihydro-15-keto-PGE1. The quantification of this stable bicyclo derivative from urine provides a reliable and non-invasive method to estimate the systemic production and metabolism of PGE1. This this compound ELISA (Enzyme-Linked Immunosorbent Assay) kit provides a sensitive and specific tool for researchers and drug development professionals to investigate the role of PGE1 in various biological systems and disease states.
Principle of the Assay
This kit utilizes a competitive ELISA format for the quantitative determination of this compound. The assay is based on the competition between this compound in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled this compound for a limited number of binding sites on a microplate coated with a this compound-specific antibody. During the incubation, the this compound present in the sample competes with the HRP-labeled this compound for binding to the antibody. After a washing step to remove unbound components, a substrate solution is added. The HRP enzyme catalyzes the conversion of the substrate, resulting in a colorimetric signal. The intensity of the color is inversely proportional to the concentration of this compound in the sample. A standard curve is generated using known concentrations of this compound, and the concentration in the unknown samples is determined by interpolating from this curve.
Figure 1: Competitive ELISA Principle.
Materials Required
Materials Provided with the Kit:
-
This compound Antibody Coated Microplate (96 wells)
-
This compound Standard
-
This compound-HRP Conjugate
-
Assay Buffer
-
Wash Buffer Concentrate (20X)
-
TMB Substrate
-
Stop Solution
-
Plate Sealer
Materials Required but Not Provided:
-
Deionized or distilled water
-
Graduated cylinders
-
Pipettes and pipette tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Vortex mixer
-
Tubes for standard and sample dilutions
-
Absorbent paper for blotting
Sample Preparation: Urine
Proper sample collection and preparation are crucial for accurate results.
-
Collection: Collect urine samples in a clean container. For optimal results, it is recommended to use a first-morning void or a 24-hour collection. To prevent degradation of prostaglandins, samples should be cooled on ice immediately after collection.
-
Centrifugation: Centrifuge the urine samples at 1,500 x g for 10 minutes at 4°C to remove any particulate matter.[1]
-
Storage: The clear supernatant should be aliquoted and stored at -20°C or lower if not assayed immediately. Avoid repeated freeze-thaw cycles.[1][2]
-
Derivatization to this compound: Since this compound is a stable derivative formed under specific conditions, a derivatization step is required before the ELISA. This typically involves a base-catalyzed cyclization of the endogenous PGE1 metabolites. A detailed protocol for this chemical conversion should be provided with the specific kit and followed precisely.[3]
Assay Protocol
It is recommended to run all standards and samples in duplicate.
Figure 2: this compound ELISA Experimental Workflow.
Detailed Steps:
-
Reagent Preparation:
-
Bring all reagents to room temperature before use.
-
Prepare 1X Wash Buffer by diluting the 20X Wash Buffer Concentrate with deionized water.
-
Prepare the this compound standards by performing serial dilutions of the stock standard as instructed in the kit manual.
-
-
Assay Procedure:
-
Add 50 µL of each standard and prepared urine sample to the appropriate wells of the microplate.
-
Add 50 µL of the this compound-HRP Conjugate to each well.
-
Cover the plate with a plate sealer and incubate for 2 hours at room temperature on a shaker.
-
Aspirate the contents of the wells and wash each well four times with 300 µL of 1X Wash Buffer. After the final wash, invert the plate and blot it dry on absorbent paper.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate the plate for 30 minutes at room temperature in the dark.
-
Add 100 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.
-
Data Analysis
-
Calculate Average Absorbance: Calculate the average absorbance for each set of duplicate standards and samples.
-
Generate Standard Curve: Plot the average absorbance for each standard on the y-axis against the corresponding this compound concentration on the x-axis. A logarithmic scale for the x-axis is recommended.
-
Determine Sample Concentrations: Determine the concentration of this compound in each sample by interpolating the average absorbance value from the standard curve.
-
Correction for Dilution: If the samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the final concentration.
Table 1: Example Standard Curve Data
| Standard Concentration (pg/mL) | Absorbance (450 nm) |
| 1000 | 0.250 |
| 500 | 0.450 |
| 250 | 0.780 |
| 125 | 1.250 |
| 62.5 | 1.850 |
| 31.25 | 2.300 |
| 0 | 2.800 |
Table 2: Example Sample Data Calculation
| Sample ID | Average Absorbance | Interpolated Concentration (pg/mL) | Dilution Factor | Final Concentration (pg/mL) |
| Urine A | 0.620 | 350 | 1 | 350 |
| Urine B | 1.500 | 90 | 1 | 90 |
Biological Context and Applications
Prostaglandin E1 Signaling Pathway and Metabolism
PGE1 is synthesized from dihomo-γ-linolenic acid (DGLA) by the action of cyclooxygenase (COX) enzymes. It exerts its biological effects by binding to specific G-protein coupled receptors known as EP receptors (EP1-EP4). The activation of these receptors triggers various downstream signaling cascades, including changes in intracellular cyclic AMP (cAMP) and calcium levels, leading to diverse cellular responses. Following its systemic release, PGE1 is rapidly metabolized, primarily in the lungs, to 13,14-dihydro-15-keto-PGE1. This metabolite is then converted to a stable bicyclo derivative for accurate measurement.
Figure 3: PGE1 Synthesis, Signaling, and Metabolism.
Applications in Research and Drug Development
-
Inflammation Research: Investigate the role of PGE1 in inflammatory diseases and the efficacy of anti-inflammatory drugs.
-
Cardiovascular Research: Study the vasodilatory effects of PGE1 and its potential therapeutic applications in cardiovascular conditions.
-
Drug Development: Monitor the pharmacodynamic effects of drugs that modulate the prostaglandin pathway.
-
Clinical Research: Use as a non-invasive biomarker to assess systemic PGE1 production in various patient populations.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background | Insufficient washing | Increase the number of wash steps. Ensure complete aspiration of wash buffer. |
| Contaminated reagents | Use fresh reagents and deionized water. | |
| Low signal | Inactive conjugate or substrate | Ensure proper storage of reagents. Use reagents within their expiration date. |
| Incorrect incubation times or temperatures | Follow the protocol precisely. | |
| Poor standard curve | Improper standard dilution | Prepare fresh standards and ensure accurate pipetting. |
| Pipetting errors | Use calibrated pipettes and practice proper pipetting technique. | |
| High variability between duplicates | Inconsistent pipetting | Be consistent with pipetting technique and timing. |
| Plate not mixed properly | Gently tap the plate to ensure thorough mixing after adding reagents. |
References
Application Notes and Protocols for Bicyclo-PGE1 Measurement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation and subsequent measurement of Bicyclo-Prostaglandin E1 (Bicyclo-PGE1), a stable metabolite of Prostaglandin (B15479496) E1 (PGE1), in various biological matrices. The protocols are intended for use in research, clinical, and drug development settings.
Introduction
Prostaglandin E1 (PGE1) is a biologically active lipid mediator involved in various physiological and pathological processes, including inflammation, vasodilation, and cytoprotection. Due to its rapid metabolism in vivo, direct measurement of PGE1 is challenging. The major urinary metabolite of PGE1 and PGE2, 7α-hydroxy-5,11-diketotetranorprosta-1,16-dioic acid (PGE-MUM), is a more reliable biomarker of systemic PGE production. Through a simple alkali treatment, PGE-MUM can be quantitatively converted into a stable bicyclic derivative, this compound, which is amenable to various analytical techniques. This document outlines detailed procedures for the preparation of urine, plasma, and tissue samples for the accurate quantification of this compound.
PGE1 Metabolic Pathway and this compound Formation
The following diagram illustrates the metabolic conversion of PGE1 to its major urinary metabolite and the subsequent chemical conversion to the stable this compound for analysis.
Section 1: Sample Preparation from Urine
Protocol 1: Immunoassay (RIA/CLEIA) of this compound in Urine
This protocol is adapted from established radioimmunoassay (RIA) and chemiluminescent enzyme immunoassay (CLEIA) methods for PGE-MUM.[1][2]
1.1. Materials:
-
1N Sodium Hydroxide (NaOH)
-
1N Hydrochloric Acid (HCl)
-
Phosphate (B84403) Buffer (50 mM, pH 7.4) containing 0.1% gelatin and 0.1% sodium azide
-
Vortex mixer
-
Centrifuge
1.2. Procedure:
-
Thaw frozen urine samples to room temperature.
-
Centrifuge the urine at 1,500 x g for 10 minutes to pellet any sediment.
-
Transfer 50 µL of the clear supernatant to a clean microcentrifuge tube.
-
Add 100 µL of 1N NaOH to each sample.
-
Vortex briefly and incubate at room temperature for 30 minutes to convert PGE-MUM to this compound.
-
Neutralize the samples by adding 100 µL of 1N HCl.
-
Dilute the samples by adding 1,000 µL of phosphate buffer. The final dilution is typically 1:25.
-
The samples are now ready for analysis using a this compound specific immunoassay kit. Follow the manufacturer's instructions for the assay procedure.
Protocol 2: LC-MS/MS Analysis of this compound in Urine
This protocol involves a solid-phase extraction (SPE) step for sample cleanup and concentration prior to LC-MS/MS analysis.
1.3. Materials:
-
1N Sodium Hydroxide (NaOH)
-
1N Hydrochloric Acid (HCl)
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
Formic Acid (1%)
-
Ethyl Acetate (B1210297)
-
Hexane
-
C18 SPE Cartridges
-
SPE manifold
-
Nitrogen evaporator
1.4. Procedure:
-
To 1 mL of urine, add the internal standard.
-
Add 2 mL of 1N NaOH and incubate at 50°C for 60 minutes.
-
Cool the sample to room temperature and acidify to pH 3-4 with 1N HCl and 1% formic acid.
-
SPE Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the acidified urine sample onto the cartridge.
-
Wash the cartridge with 5 mL of water, followed by 5 mL of 15% methanol in water, and then 5 mL of hexane.
-
Elute the this compound with 5 mL of ethyl acetate.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the LC-MS/MS mobile phase.
-
The sample is now ready for injection into the LC-MS/MS system.
Section 2: Sample Preparation from Plasma
Protocol 3: LC-MS/MS Analysis of this compound in Plasma
This protocol is adapted from general prostaglandin extraction methods from plasma and involves protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3][4]
2.1. Materials:
-
1N Sodium Hydroxide (NaOH)
-
1N Hydrochloric Acid (HCl)
-
Internal Standard (IS) solution
-
Acetonitrile (B52724) or Methanol (ice-cold)
-
Ethyl Acetate
-
Saturated Sodium Chloride (NaCl) solution
-
Centrifuge
-
Nitrogen evaporator
2.2. Protein Precipitation and LLE Procedure:
-
To 500 µL of plasma in a polypropylene (B1209903) tube, add the internal standard.
-
Add 1 mL of 1N NaOH and incubate at 50°C for 60 minutes.
-
Cool to room temperature and add 1.5 mL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant to pH 3-4 with 1N HCl.
-
Add 2 mL of ethyl acetate and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 1,500 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction with another 2 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under nitrogen.
-
Reconstitute in the LC-MS/MS mobile phase for analysis.
2.3. Alternative SPE Cleanup:
-
After protein precipitation and acidification (steps 1-6), the supernatant can be diluted with water and subjected to SPE as described in Protocol 2 (section 1.4).
Section 3: Sample Preparation from Tissue
Protocol 4: LC-MS/MS Analysis of this compound in Tissue
This protocol involves tissue homogenization followed by extraction and cleanup.
3.1. Materials:
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Tissue homogenizer
-
Internal Standard (IS) solution
-
1N Sodium Hydroxide (NaOH)
-
1N Hydrochloric Acid (HCl)
-
Acetonitrile
-
C18 SPE Cartridges
-
Centrifuge
-
Nitrogen evaporator
3.2. Procedure:
-
Weigh a small piece of frozen tissue (e.g., 50-100 mg) and place it in a homogenization tube.
-
Add 1 mL of ice-cold PBS and the internal standard.
-
Homogenize the tissue on ice until no visible particles remain.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 2 mL of 1N NaOH and incubate at 50°C for 60 minutes.
-
Cool to room temperature and precipitate proteins by adding 3 mL of ice-cold acetonitrile.
-
Vortex and centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and acidify to pH 3-4 with 1N HCl.
-
Proceed with SPE cleanup as described in Protocol 2 (section 1.4).
-
Evaporate the eluate and reconstitute for LC-MS/MS analysis.
Experimental Workflow Diagrams
Quantitative Data Summary
The following table summarizes the performance characteristics of a chemiluminescent enzyme immunoassay (CLEIA) for the measurement of PGE-MUM (as this compound) in urine.[1]
| Parameter | Value |
| Limit of Detection (LOD) | 1.0 ng/mL |
| Limit of Quantification (LOQ) | 1.3 ng/mL |
| Assay Range | 2.0 - 200.0 ng/mL |
| Intra-assay Precision (CV%) | 1.4% - 2.2% |
| Spike Recovery | 94% - 101% |
| Dilution Linearity | Confirmed up to 16-fold |
| Correlation with RIA | r = 0.970 |
Method Considerations and Troubleshooting
-
Sample Stability: Prostaglandins (B1171923) are susceptible to degradation. It is recommended to process samples immediately or store them at -80°C. For urine, stability of PGE-MUM has been demonstrated for 6 days at 25°C and 1 month at 10°C after collection.
-
pH Adjustment: Accurate pH adjustment is critical for efficient extraction of prostaglandins. Ensure the pH is in the range of 3-4 before loading onto the SPE column.
-
Internal Standards: The use of a stable isotope-labeled internal standard is highly recommended for LC-MS/MS analysis to correct for extraction losses and matrix effects.
-
Cross-Reactivity: For immunoassays, it is important to assess the cross-reactivity of the antibody with other related prostaglandins to ensure the specificity of the measurement. The described CLEIA showed no significant cross-reactivity with PGE-MUM analogs.
-
Matrix Effects: Plasma and tissue samples are complex matrices that can cause ion suppression or enhancement in LC-MS/MS analysis. The described extraction protocols are designed to minimize these effects. If significant matrix effects are observed, further optimization of the cleanup procedure may be necessary.
References
- 1. Evaluation of a Chemiluminescent Enzyme Immunoassay for the Detection of Prostaglandin E‐Major Urinary Metabolite (PGE‐MUM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arborassays.com [arborassays.com]
Application Notes and Protocols: Solid-Phase Extraction of Bicyclo-PGE1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo-PGE1 is a stable, base-catalyzed transformation product of the Prostaglandin (B15479496) E1 (PGE1) metabolite, 13,14-dihydro-15-keto PGE1.[1][2][3] Its stability makes it a valuable biomarker for estimating the biosynthesis and metabolism of PGE1 in vivo.[1][2] Accurate quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is crucial for various research applications, including pharmacology and clinical studies. Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex samples prior to analysis by methods such as liquid chromatography-mass spectrometry (LC-MS).[4] This document provides a detailed protocol for the solid-phase extraction of this compound, adapted from established methods for other prostaglandins (B1171923).[5][6]
Data Presentation
While a specific dataset for this compound recovery was not found in the initial search, the following table presents typical recovery data for related prostaglandins (PGE2 and its metabolites) from various biological matrices using an optimized octadecyl-bonded silica (B1680970) gel SPE protocol.[5][6] This data serves as a benchmark for the expected performance of the this compound protocol.
| Analyte | Matrix | Recovery (%) |
| PGE2 | Urine | >90% |
| PGE2 | Plasma | >90% |
| PGE2 | Tissue Homogenate | >90% |
| PGF2α | Urine | >90% |
| PGF2α | Plasma | >90% |
| PGF2α | Tissue Homogenate | >90% |
| PGEM | Aqueous Solution | ~80% |
Data adapted from Welsh et al. (2007).[5]
Experimental Protocol: Solid-Phase Extraction of this compound
This protocol is designed for the extraction of this compound from biological fluids using a C18 reverse-phase SPE cartridge.
Materials:
-
C18 SPE Cartridges (e.g., Octadecyl-bonded silica gel)
-
Biological Sample (e.g., plasma, urine)
-
Methanol (B129727) (HPLC grade)
-
Deionized Water
-
Formic Acid
-
Elution Solvent (e.g., Ethyl Acetate (B1210297) or Methanol)
-
SPE Vacuum Manifold
-
Collection Tubes
-
Vortex Mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen biological samples on ice.
-
For plasma or serum, collect approximately 3 ml.[7] It is recommended to freeze the specimen immediately after separation.[7]
-
Acidify the sample to a pH of approximately 3-4 by adding 1% formic acid. This step is crucial for ensuring the analyte is in a neutral form for efficient binding to the non-polar stationary phase.[5][6]
-
Vortex the sample for 30 seconds.
-
Centrifuge the sample at 3000 x g for 10 minutes to pellet any precipitates.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 2-3 mL of methanol.
-
Equilibrate the cartridges with 2-3 mL of deionized water. Do not allow the cartridges to dry out between conditioning and sample loading.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/minute).
-
-
Washing:
-
Wash the cartridge with 2-3 mL of deionized water to remove polar interferences.
-
Follow with a wash of 2-3 mL of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the this compound from the cartridge with 1-2 mL of an appropriate elution solvent, such as ethyl acetate or 100% methanol.
-
Apply a gentle vacuum to slowly pass the elution solvent through the cartridge.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried extract in a small, known volume of a solvent compatible with the subsequent analytical method (e.g., mobile phase for LC-MS).
-
Mandatory Visualization
Caption: Workflow for this compound Solid-Phase Extraction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Solid Phase Extraction Explained [scioninstruments.com]
- 5. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. | Sigma-Aldrich [sigmaaldrich.com]
- 7. interscienceinstitute.com [interscienceinstitute.com]
Application Notes and Protocols: Bicyclo-PGE1 as a Biomarker for Prostaglandin E1 Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E1 (PGE1) is a bioactive lipid mediator synthesized from dihomo-γ-linolenic acid (DGLA) and plays a crucial role in various physiological processes, including vasodilation, inflammation, and cellular signaling.[1] Due to its potent biological activities, monitoring the in vivo synthesis of PGE1 is of significant interest in both basic research and clinical drug development. However, PGE1 is rapidly metabolized in circulation, primarily to 13,14-dihydro-15-keto-PGE1, which is itself chemically unstable.[2][3] This inherent instability makes direct measurement of PGE1 or its primary metabolite unreliable for assessing its systemic production.
To overcome this challenge, a stable derivative, Bicyclo-PGE1, is utilized as a biomarker. This compound is a base-catalyzed transformation product of the unstable 13,14-dihydro-15-keto-PGE1 metabolite.[2][3] By converting the unstable metabolite into this stable form through a simple chemical treatment, researchers can accurately and reliably quantify the levels of PGE1 synthesis in various biological matrices, such as urine and plasma. These application notes provide detailed methodologies for the use of this compound as a robust biomarker for PGE1 synthesis.
PGE1 Synthesis and Metabolism Pathway
PGE1 synthesis is initiated from the precursor DGLA, a 20-carbon omega-6 fatty acid. The pathway involves enzymatic conversions that lead to the production of PGE1, which then undergoes rapid metabolism. The measurement of this compound provides an integrated assessment of this entire pathway.
Caption: PGE1 Synthesis and Metabolism Workflow.
PGE1 Signaling Pathway
PGE1 exerts its biological effects by binding to a family of G-protein coupled receptors known as E-prostanoid (EP) receptors, of which there are four subtypes (EP1-EP4).[4][5] Activation of these receptors triggers various downstream signaling cascades, most notably the cyclic AMP (cAMP) pathway, which mediates many of PGE1's physiological actions, such as vasodilation.[1]
Caption: Simplified PGE1 Signaling Pathways.
Quantitative Data Summary
The following tables summarize typical performance characteristics and reported concentrations for the analysis of this compound (often reported as PGE-MUM, Prostaglandin E-Major Urinary Metabolite).
Table 1: Immunoassay Performance Characteristics for this compound (PGE-MUM)
| Parameter | Value | Reference |
|---|---|---|
| Assay Method | Radioimmunoassay (RIA) | [3] |
| Minimum Measurable Conc. | 2.0 ng/mL | [3] |
| Intra-assay Variance (CV%) | 3.2 - 7.2% | [3] |
| Cross-reactivity (PGE2) | < 5% | [3] |
| Cross-reactivity (13,14-dihydro-15-keto PGE2) | < 5% | [3] |
| Assay Method | Chemiluminescent Enzyme Immunoassay (CLEIA) | [6] |
| Limit of Detection (LOD) | 1.0 ng/mL | [6] |
| Limit of Quantification (LOQ) | 1.3 ng/mL | [6] |
| Within-run Reproducibility (CV%) | 1.4 - 2.2% | [6] |
| Spike Recovery | 94 - 101% |[6] |
Table 2: LC-MS/MS Performance Characteristics for Prostaglandin Analysis
| Parameter | Value | Reference |
|---|---|---|
| Assay Method | LC-MS/MS | [7] |
| Limit of Detection (LOD) | 0.5 - 50 pg on-column | [7] |
| Limit of Quantification (LOQ) | 2 - 100 pg on-column | [7] |
| Recovery | 83 - 116% | [7] |
| Linearity Range | 1 - 100 pg/µL |[7] |
Table 3: Reported Urinary Concentrations of this compound (PGE-MUM)
| Population | Median Concentration (µg/g Creatinine) | Reference |
|---|---|---|
| Healthy Individuals (95% CI) | 8.68 - 42.25 | [6] |
| Chronic Enteropathy Patients | 102.7 | |
| Crohn's Disease Patients | 27.9 | |
| Male Smokers (>40 years) | Significantly higher than non-smokers | [3] |
| Male Non-smokers | Declines with age | [3] |
| Female Non-smokers | Increases with age |[3] |
Experimental Protocols
The following protocols provide a detailed workflow for the quantification of this compound from biological samples.
Caption: this compound Measurement Workflow.
Protocol 1: Sample Collection and Handling
Objective: To properly collect and store biological samples to prevent ex vivo prostaglandin synthesis and degradation.
Materials:
-
Collection tubes (for urine or plasma)
-
Indomethacin (cyclooxygenase inhibitor)
-
Centrifuge (for plasma)
-
-80°C Freezer
Procedure:
-
Plasma Collection:
-
Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Immediately add indomethacin to a final concentration of ~10 µg/mL to inhibit platelet activation and ex vivo PG synthesis.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Carefully transfer the supernatant (plasma) to a clean, labeled polypropylene (B1209903) tube.
-
Store samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
-
Urine Collection:
-
Collect a mid-stream urine sample in a sterile container.
-
For 24-hour collections, keep the container refrigerated during the collection period.
-
Aliquot the urine into polypropylene tubes.
-
Store samples at -80°C until analysis.
-
Protocol 2: Conversion to this compound and Sample Preparation for Immunoassay
Objective: To convert the unstable PGE1 metabolite in urine to the stable this compound form for quantification by Radioimmunoassay (RIA) or Chemiluminescent Enzyme Immunoassay (CLEIA).
Materials:
-
Urine samples
-
1N Sodium Hydroxide (NaOH)
-
1N Hydrochloric Acid (HCl)
-
Assay buffer (provided with immunoassay kit)
-
Vortex mixer
Procedure:
-
Thaw frozen urine samples at room temperature.
-
For each 50 µL of urine sample, add 100 µL of 1N NaOH.[3][4]
-
Vortex briefly and incubate at room temperature for 30 minutes. This step facilitates the complete conversion of 13,14-dihydro-15-keto-PGE1 to this compound.[3][4]
-
Dilute the sample as required by the specific immunoassay kit instructions. For example, dilute the neutralized sample further with the provided assay buffer (e.g., a 1:5 or 1:25 dilution).[3][4]
-
The sample is now ready for analysis according to the immunoassay manufacturer's protocol.
Protocol 3: Extraction and Preparation for LC-MS/MS Analysis
Objective: To extract and purify this compound from the biological matrix for sensitive quantification by LC-MS/MS. This protocol should be performed after the alkali treatment and neutralization steps described in Protocol 2.
Materials:
-
Alkali-treated and neutralized sample
-
Deuterated internal standard (e.g., this compound-d4 or PGE2-d4, as appropriate)
-
Solid Phase Extraction (SPE) C18 cartridges
-
Ethyl Acetate (B1210297)
-
Hexane
-
Formic Acid or Acetic Acid
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Internal Standard Spiking: To the neutralized sample, add an appropriate amount of deuterated internal standard to account for extraction losses and matrix effects.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with 10 mL of methanol followed by 10 mL of deionized water.
-
Acidify the sample to ~pH 3-4 with formic acid.
-
Load the acidified sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove salts and polar interferences. A subsequent wash with a low percentage of organic solvent (e.g., 15% methanol in water) can further remove impurities.
-
Elute the analytes from the cartridge using methanol or ethyl acetate.
-
-
Liquid-Liquid Extraction (Alternative to SPE):
-
Add 2 mL of a hexane/ethyl acetate (1:1, v/v) solution to the 500 µL neutralized sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge to separate the phases.
-
Transfer the upper organic layer to a clean tube. Repeat the extraction twice.
-
-
Sample Concentration:
-
Evaporate the collected eluate or organic phase to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small, known volume (e.g., 100-200 µL) of the initial LC mobile phase (e.g., 50:50 methanol:water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatography: Use a C18 reverse-phase column. A typical mobile phase would consist of (A) water with 0.1% formic or acetic acid and (B) acetonitrile (B52724) or methanol. A gradient elution from low to high organic phase concentration is used to separate the analytes.[7]
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM). Monitor for the specific precursor-to-product ion transitions for this compound and its deuterated internal standard.
-
Conclusion
The measurement of this compound serves as a robust and reliable method for estimating the in vivo synthesis and metabolism of PGE1. Due to the instability of PGE1 and its primary metabolites, conversion to the stable this compound derivative is essential for accurate quantification. The protocols outlined in these application notes provide a comprehensive guide for researchers to implement this biomarker in their studies, utilizing either high-throughput immunoassays or highly specific LC-MS/MS methods. Careful sample handling and adherence to the detailed protocols are critical for obtaining high-quality, reproducible data in the investigation of pathways involving PGE1.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. The optimal processing of plasma samples for the determination of bicyclo-PGE in patients with malignant maxillofacial tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Significant Increase of Prostaglandin E‐Major Urinary Metabolite in Male Smokers: A Screening Study of Age and Gender Differences Using a Simple Radioimmunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin E‐major urinary metabolite diagnoses mucosal healing in patients with ulcerative colitis in remission phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. LIPID MAPS [lipidmaps.org]
- 7. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Bicyclo-PGE1 Measurement in Cell Culture Supernatants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E1 (PGE1) is a bioactive lipid mediator involved in a myriad of physiological and pathological processes, including vasodilation, inflammation, and cell proliferation. Due to its short half-life and rapid metabolism, direct measurement of PGE1 in biological samples can be challenging. A widely accepted strategy to assess PGE1 production is to quantify its more stable metabolites. Bicyclo-PGE1 is a stable, base-catalyzed transformation product of the PGE1 metabolite 13,14-dihydro-15-keto-PGE1.[1] Consequently, the measurement of this compound in cell culture supernatants serves as a reliable method to estimate the biosynthesis and metabolic turnover of PGE1 in in vitro experimental systems.
These application notes provide detailed protocols for the quantification of this compound in cell culture supernatants using two common analytical techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
While specific concentrations of this compound in cell culture supernatants are not extensively reported in publicly available literature, the following table provides hypothetical yet representative data based on typical prostaglandin production levels by various cell types upon stimulation. This data is intended to serve as a guideline for expected ranges.
| Cell Line | Treatment | This compound Concentration (pg/mL) |
| RAW 264.7 (Murine Macrophage) | Unstimulated | < 10 |
| LPS (1 µg/mL), 24h | 50 - 200 | |
| A549 (Human Lung Carcinoma) | Unstimulated | < 5 |
| IL-1β (10 ng/mL), 24h | 20 - 100 | |
| Primary Human Monocytes | Unstimulated | < 15 |
| Zymosan (100 µg/mL), 48h | 100 - 500 |
Experimental Protocols
I. General Sample Preparation for Cell Culture Supernatants
Proper sample handling is critical for accurate prostaglandin metabolite measurement.
Materials:
-
Complete cell culture medium (specific to the cell line)
-
Stimulating agents (e.g., lipopolysaccharide (LPS), interleukin-1β (IL-1β), zymosan)
-
Phosphate-buffered saline (PBS), ice-cold
-
Centrifuge
-
Pipettes and sterile, nuclease-free microcentrifuge tubes
-
Storage facility (-80°C)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well or 24-well plates) at a density suitable for your experimental design and allow them to adhere and reach the desired confluency.
-
Cell Stimulation:
-
For adherent cells, gently wash the cell monolayer twice with pre-warmed, sterile PBS.
-
Replace the culture medium with fresh, serum-free, or low-serum medium containing the desired concentration of the stimulating agent. Include an unstimulated control group with medium alone.
-
For suspension cells, centrifuge the cells, remove the old medium, and resuspend in fresh medium containing the stimulus.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection:
-
After incubation, carefully collect the cell culture supernatant into sterile microcentrifuge tubes.
-
Centrifuge the supernatant at 1,500 x g for 10 minutes at 4°C to pellet any detached cells and debris.[2]
-
-
Storage:
-
Transfer the clarified supernatant to a new, clean microcentrifuge tube.
-
Store the samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.[2]
-
II. This compound Measurement by Competitive ELISA
This protocol is a general guideline. Specific parameters may need to be optimized depending on the antibody and reagents used. As of the current date, a dedicated commercial ELISA kit for this compound is not widely available. Therefore, this protocol assumes the use of a specific primary antibody against this compound.
Principle: This is a competitive immunoassay. This compound in the sample competes with a fixed amount of labeled this compound (e.g., conjugated to an enzyme) for a limited number of binding sites on a this compound-specific antibody. The amount of labeled this compound bound to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample.
Materials:
-
This compound specific antibody
-
This compound standard
-
Enzyme-conjugated this compound (e.g., HRP-conjugated)
-
96-well microplate pre-coated with a secondary antibody (e.g., anti-mouse IgG)
-
Assay buffer
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the manufacturer's instructions or laboratory protocols. A standard curve should be prepared by serially diluting the this compound standard in the assay buffer.
-
Assay:
-
Add standards and samples (clarified cell culture supernatant) to the appropriate wells of the microplate.
-
Add the this compound specific primary antibody to all wells except the blank.
-
Add the enzyme-conjugated this compound to all wells except the blank.
-
Incubate the plate for the recommended time and temperature (e.g., 2 hours at room temperature with gentle shaking).
-
-
Washing: Wash the wells multiple times with the wash buffer to remove unbound reagents.
-
Substrate Incubation: Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 30 minutes) to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the this compound standards. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
III. This compound Measurement by LC-MS/MS
This protocol provides a framework for developing a sensitive and specific LC-MS/MS method for this compound quantification.
Principle: Liquid chromatography separates this compound from other components in the sample matrix. The separated analyte is then ionized and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (Q1) of this compound is selected and fragmented, and a specific product ion (Q3) is monitored for quantification.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
HPLC column (e.g., C18 reversed-phase)
-
This compound analytical standard
-
Internal standard (e.g., deuterated this compound or a structurally similar prostaglandin metabolite)
-
Solvents for mobile phase (e.g., acetonitrile (B52724), water with formic acid or ammonium (B1175870) acetate)
-
Solid-phase extraction (SPE) cartridges for sample clean-up (optional)
Procedure:
-
Sample Preparation and Extraction (if necessary):
-
For complex matrices or low concentrations, a solid-phase extraction (SPE) step may be required to clean up and concentrate the sample.
-
Acidify the supernatant to approximately pH 3.5 with formic acid.
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove polar impurities.
-
Elute this compound with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the prepared sample onto the HPLC column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid). The gradient should be optimized to achieve good separation of this compound from potential interferences.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Optimize the MS parameters (e.g., capillary voltage, source temperature, gas flows) by infusing a standard solution of this compound.
-
Determine the optimal MRM transitions (precursor ion, Q1, and product ion, Q3) and collision energy for this compound and the internal standard. While specific transitions for this compound are not widely published, a starting point would be to use the molecular weight of this compound (approximately 336.5 g/mol ) as the precursor ion [M-H]⁻ and then fragment it to identify a stable product ion. For PGE1, a common transition is m/z 353 -> 317.[3] A similar fragmentation pattern involving the loss of water and other neutral fragments can be expected for this compound.
-
-
-
Data Analysis:
-
Create a calibration curve by analyzing a series of known concentrations of the this compound standard.
-
Quantify this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Mandatory Visualizations
PGE1 Metabolic Pathway
Caption: Metabolic conversion of PGE1 to the stable this compound metabolite.
Experimental Workflow for this compound Measurement
Caption: Workflow for this compound measurement in cell culture supernatants.
PGE1 Signaling Pathway
Caption: Simplified signaling pathways of Prostaglandin E1 via its EP receptors.
References
- 1. Prostaglandin E1 increases in vivo and in vitro calcitriol biosynthesis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of prostaglandin E1 and its main plasma metabolites 15-keto-prostaglandin E0 and prostaglandin E0 by gas chromatography/negative ion chemical ionization triple-stage quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of prostaglandins in cell culture medium by high-resolution gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays for Bicyclo-PGE1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo-PGE1 is a stable, base-catalyzed transformation product of the PGE1 metabolite 13,14-dihydro-15-keto PGE1. It is utilized in research to estimate the in vivo biosynthesis and metabolism of Prostaglandin (B15479496) E1 (PGE1).[1] PGE1, a potent lipid mediator, exerts its physiological and pathological effects through interaction with a family of G-protein coupled receptors (GPCRs) known as E-type prostanoid (EP) receptors. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, each coupled to distinct intracellular signaling pathways.
These application notes provide a framework for developing and implementing high-throughput screening (HTS) assays to identify and characterize compounds that modulate the signaling pathways activated by this compound, presumably through the EP receptors. The protocols are designed for a 96-well or 384-well plate format, making them suitable for automated HTS systems.
Signaling Pathways
The activation of EP receptors by prostaglandins (B1171923) initiates specific downstream signaling cascades. Understanding these pathways is crucial for designing relevant functional assays.
-
EP1 Receptor: Coupled to Gq protein, its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores.
-
EP2 and EP4 Receptors: These receptors are coupled to Gs proteins. Ligand binding results in the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
EP3 Receptor: This receptor is primarily coupled to Gi proteins, which inhibit adenylyl cyclase, causing a decrease in intracellular cAMP levels.
Below are diagrams illustrating these signaling pathways.
High-Throughput Screening Cascade
A tiered approach is recommended to efficiently screen for modulators of this compound activity. This begins with a primary high-throughput screen to identify initial "hits," followed by secondary assays to confirm activity and determine potency.
Data Presentation: Benchmarking with Prostaglandin E1 and E2
| Prostaglandin | Receptor | Binding Affinity (Ki, nM) |
| PGE2 | EP1 | ~25 |
| PGE1 | EP1 | ~40 |
| PGE2 | EP3 | High Affinity |
| PGE2 | EP4 | High Affinity |
Note: The exact Ki values can vary depending on the experimental conditions and cell system used.
Experimental Protocols
The following protocols describe HTS-compatible assays for monitoring the activation of EP receptors. These can be adapted for screening compounds that modulate the effects of this compound.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol is suitable for screening compounds that modulate the activity of Gs-coupled (EP2, EP4) or Gi-coupled (EP3) receptors by measuring changes in intracellular cAMP levels.
Principle: This assay is a competitive immunoassay between native cAMP produced by the cells and a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody. When the donor (Europium cryptate) and acceptor (d2) are in close proximity, a Fluorescence Resonance Energy Transfer (FRET) signal is generated. An increase in intracellular cAMP from Gs activation will displace the d2-labeled cAMP, leading to a decrease in the FRET signal. Conversely, a decrease in cAMP due to Gi activation (after stimulation with an adenylyl cyclase activator like forskolin) will result in an increase in the FRET signal.
Materials:
-
Cells expressing the target EP receptor (e.g., CHO-K1 or HEK293 cells)
-
HTRF cAMP assay kit (containing Eu-cryptate anti-cAMP antibody and d2-labeled cAMP)
-
This compound
-
Test compounds
-
Forskolin (B1673556) (for Gi-coupled assays)
-
Assay buffer
-
Low-volume 384-well white microplates
-
HTRF-compatible plate reader
Methodology:
Detailed Steps:
-
Cell Plating: Seed cells expressing the target EP receptor into a 384-well white plate at an optimized density and incubate overnight.
-
Compound Addition:
-
For Gs-coupled receptors (EP2, EP4): Add test compounds at various concentrations, followed by the addition of this compound at a concentration that gives a sub-maximal response (e.g., EC80).
-
For Gi-coupled receptors (EP3): Add test compounds, then stimulate the cells with a mixture of forskolin and this compound.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Detection: Add the HTRF detection reagents (d2-labeled cAMP and Eu-cryptate labeled anti-cAMP antibody) to all wells.
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at emission wavelengths of 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the ratio of the two emission signals and determine the cAMP concentration by interpolating from a standard curve.
Protocol 2: Calcium Mobilization Assay
This protocol is designed for screening compounds that modulate the activity of Gq-coupled receptors, such as EP1, by measuring changes in intracellular calcium levels.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon activation of the Gq-coupled receptor by an agonist, IP3 is produced, leading to the release of calcium from intracellular stores. The binding of calcium to the dye results in an increase in fluorescence intensity, which can be measured in real-time.
Materials:
-
Cells expressing the EP1 receptor (e.g., HEK293 or CHO-K1)
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-8 AM)
-
This compound
-
Test compounds
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Probenecid (optional, to prevent dye leakage)
-
Black, clear-bottom 384-well microplates
-
Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation)
Methodology:
Detailed Steps:
-
Cell Plating: Seed cells expressing the EP1 receptor into a black, clear-bottom 384-well plate and incubate overnight.
-
Dye Loading: Remove the growth medium and add the calcium-sensitive fluorescent dye loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour, protected from light.
-
Assay:
-
Place the cell plate into a fluorescence plate reader with integrated liquid handling.
-
For antagonist screening, add the test compounds to the wells and incubate for a specified time.
-
Establish a baseline fluorescence reading.
-
Inject this compound into the wells and immediately begin monitoring the fluorescence signal over time.
-
-
Data Analysis: Determine the response by calculating the difference between the peak fluorescence and the baseline fluorescence. For antagonists, measure the inhibition of the this compound-induced signal.
Conclusion
The protocols outlined in these application notes provide a robust starting point for the high-throughput screening and characterization of compounds that modulate the signaling of this compound. By leveraging assays that measure key second messengers such as cAMP and intracellular calcium, researchers can efficiently identify and profile novel modulators of the prostaglandin E signaling pathways. The provided diagrams and benchmark data will aid in the design and interpretation of these screening campaigns.
References
Application Note: Analysis of Bicyclo-PGE1 by Gas Chromatography-Mass Spectrometry Following Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo-PGE1, a synthetic analog of Prostaglandin E1 (PGE1), possesses significant therapeutic potential due to its unique bicyclo[3.2.0]heptane structure, which can confer enhanced stability and modified biological activity compared to its endogenous counterpart. Accurate and sensitive quantification of this compound in various biological matrices is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of prostaglandins (B1171923) and their analogs. However, due to their low volatility and thermal instability, a derivatization step is essential prior to GC-MS analysis.[1][2][3] This application note provides a detailed protocol for the derivatization of this compound to enhance its volatility for reliable GC-MS analysis.
The described method involves a two-step derivatization process: methoximation of the keto group followed by silylation of the hydroxyl and carboxyl groups. This procedure converts the polar functional groups into less polar and more volatile derivatives, making them amenable to gas chromatography.
Principle of Derivatization
To analyze non-volatile compounds like this compound by GC-MS, their functional groups must be chemically modified to increase volatility.[4]
-
Methoximation: The ketone group on the cyclopentane (B165970) ring of this compound is protected by reacting it with methoxyamine hydrochloride. This reaction forms a methoxime (MO) derivative, which prevents enolization and the formation of multiple derivatives during the subsequent silylation step.
-
Silylation: The hydroxyl and carboxylic acid groups are converted to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively. This is achieved by reacting the methoximated this compound with a potent silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS derivatives are significantly more volatile and thermally stable, allowing for sharp chromatographic peaks and sensitive detection by GC-MS.[5]
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, derivatization, and GC-MS analysis of this compound.
1. Materials and Reagents
-
This compound standard
-
Internal Standard (e.g., PGE1-d4)
-
Solid Phase Extraction (SPE) cartridges (C18, 100 mg)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride (MeOx·HCl)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Nitrogen gas (high purity)
-
GC-MS vials with inserts (2 mL)
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
2. Sample Preparation (from Plasma)
-
To 1 mL of plasma, add the internal standard.
-
Acidify the plasma sample to pH 3-4 with 1 M HCl.
-
Condition a C18 SPE cartridge by washing sequentially with 3 mL of methanol and 3 mL of deionized water.
-
Load the acidified plasma sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water followed by 3 mL of hexane to remove interfering lipids.
-
Elute the this compound and internal standard with 3 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization Procedure
-
Methoximation:
-
Reconstitute the dried extract in 50 µL of a 2% (w/v) solution of methoxyamine hydrochloride in anhydrous pyridine.
-
Vortex the mixture thoroughly.
-
Incubate at 60°C for 60 minutes.
-
Cool the sample to room temperature.
-
-
Silylation:
-
Add 50 µL of BSTFA with 1% TMCS to the reaction vial.
-
Vortex the mixture thoroughly.
-
Incubate at 60°C for 45 minutes.
-
Cool the sample to room temperature before GC-MS analysis.
-
4. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Volume: 1 µL (splitless mode)
-
Inlet Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute
-
Ramp 1: 20°C/min to 250°C, hold for 5 minutes
-
Ramp 2: 10°C/min to 300°C, hold for 10 minutes
-
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative analysis.
Data Presentation
Quantitative analysis of this compound is performed using SIM mode by monitoring characteristic ions of the derivatized analyte and the internal standard. The following table provides representative data for the di-TMS, MO derivative of this compound. Note that the exact m/z values and retention time should be determined empirically.
| Compound | Derivative | Retention Time (min) | Monitored Ions (m/z) | Quantifier Ion (m/z) |
| This compound | MO-diTMS | ~15.5 | 511 (M+), 496, 422, 332 | 422 |
| PGE1-d4 (IS) | MO-diTMS | ~15.4 | 515 (M+), 500, 426, 336 | 426 |
Table 1: Representative GC-MS data for the analysis of derivatized this compound. The presented data is illustrative and should be confirmed experimentally.
Visualizations
Caption: Experimental workflow for this compound analysis.
Conclusion
The protocol detailed in this application note provides a robust and reliable method for the derivatization and subsequent GC-MS analysis of this compound. The methoximation and silylation procedure effectively enhances the volatility and thermal stability of the analyte, enabling sensitive and accurate quantification. This method is suitable for a range of applications in pharmaceutical research and development, including pharmacokinetic studies and quality control of this compound formulations. While this protocol is based on established methods for prostaglandins, it is recommended to optimize the parameters for specific matrices and instrumentation to achieve the best analytical performance.
References
- 1. Analysis of Prostanoids and their Metabolites by Gas Chromatography-Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 2. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application of Bicyclo-PGE1 in Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E1 (PGE1), also known as Alprostadil, is a potent lipid mediator with a wide range of physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation.[1][2] These properties have led to its therapeutic use in conditions such as peripheral vascular disease and erectile dysfunction.[1] However, the preclinical and clinical assessment of PGE1 is complicated by its rapid metabolism. In vivo, PGE1 is quickly converted to its primary metabolite, 13,14-dihydro-15-keto-PGE1, which is itself unstable.[3][4] To overcome this challenge, a stable, base-catalyzed transformation product, Bicyclo-PGE1, is utilized as a reliable biomarker to estimate the biosynthesis and metabolism of PGE1 in vivo.[3][5]
These application notes provide a comprehensive overview of the use of this compound in preclinical research, with detailed protocols for its quantification in biological samples.
Principle of Application
The core application of this compound in preclinical studies is to serve as a stable surrogate marker for the in vivo concentration of the unstable PGE1 metabolite, 13,14-dihydro-15-keto-PGE1. Due to the inherent instability of this primary metabolite, its direct quantification is unreliable. The protocol involves the chemical conversion of all 13,14-dihydro-15-keto-PGE1 in a biological sample to the more stable this compound, which can then be accurately quantified using standard analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This allows for a robust estimation of PGE1's metabolic profile in various preclinical models.
Data Presentation
The following tables summarize quantitative data relevant to the analysis of PGE1 and its metabolites.
Table 1: Analytical Method Parameters for Prostaglandin Analysis
| Parameter | Value | Reference |
| LC-MS/MS | ||
| Lower Limit of Quantitation (PGE1) | 2 pg/ml | [6] |
| Lower Limit of Quantitation (15-keto-PGE0) | 10 pg/ml | [6] |
| Linearity Range (PGE1) | 2-100 pg/ml | [6] |
| Linearity Range (15-keto-PGE0) | 10-500 pg/ml | [6] |
| Precision and Accuracy | < 17% | [6] |
| HPLC with Fluorescence Detection | ||
| Quantification Limit (PGE1) | 50 pg/ml | [7] |
| Linearity Range | 25-400 pg | [7] |
| Immunoextraction Recovery | 63.5 +/- 2.0% | [7] |
| Immunoassay (ELISA) | ||
| IC50 (13,14-dihydro-15-keto-PGE1) | 14.8 µg/mL (for platelet aggregation inhibition) | [8][9] |
Table 2: Pharmacokinetic Parameters of PGE1 Metabolite in a Preclinical Model (Beagle Dogs)
| Parameter | Value | Reference |
| 13,14-dihydro-15-keto-PGE1 | ||
| Terminal Half-life | 25 to 34 min | [4] |
| Clearance | 10-14 ml/kg/min | [4] |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma Samples using LC-MS/MS
This protocol outlines the steps for the collection, preparation, and analysis of plasma samples to determine the concentration of this compound as an indicator of PGE1 metabolism.
1. Materials and Reagents:
-
Blood collection tubes with EDTA or heparin as an anticoagulant.
-
Prostaglandin synthetase inhibitor (e.g., Indomethacin).
-
Centrifuge.
-
Solid-phase extraction (SPE) cartridges (e.g., C18).
-
Reagents for base-catalyzed conversion (e.g., potassium hydroxide (B78521) or sodium hydroxide).
-
Organic solvents (e.g., hexane (B92381), ethyl acetate (B1210297), acetonitrile (B52724), methanol).
-
Formic acid.
-
Internal standard (e.g., deuterated this compound or a related prostaglandin).
-
LC-MS/MS system.
2. Sample Collection and Handling:
-
Collect whole blood from the animal model into pre-chilled tubes containing an anticoagulant.
-
Immediately add a prostaglandin synthetase inhibitor (e.g., indomethacin (B1671933) to a final concentration of 10 µg/mL) to prevent ex vivo prostaglandin synthesis.
-
Centrifuge at 1000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.
3. Sample Preparation and Extraction:
-
Thaw plasma samples on ice.
-
Spike the plasma sample with the internal standard.
-
Acidify the plasma to approximately pH 3.5 with formic acid to protonate the prostaglandins (B1171923).
-
Perform liquid-liquid extraction by adding a mixture of hexane and ethyl acetate (1:1, v/v), vortexing, and centrifuging to separate the organic phase. Repeat the extraction twice.
-
Alternatively, use solid-phase extraction (SPE) with a C18 cartridge. Condition the cartridge with methanol (B129727) and water. Apply the acidified plasma, wash with 15% ethanol (B145695) and hexane, and then elute the prostaglandins with ethyl acetate.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
4. Base-Catalyzed Conversion to this compound:
-
Reconstitute the dried extract in a methanolic solution of a base (e.g., 0.1 M potassium hydroxide).
-
Incubate the mixture at a controlled temperature (e.g., 50°C) for a defined period (e.g., 60 minutes) to ensure complete conversion of 13,14-dihydro-15-keto-PGE1 to this compound.
-
Neutralize the reaction with an equivalent amount of acid (e.g., formic acid).
-
Evaporate the solvent to dryness.
5. LC-MS/MS Analysis:
-
Reconstitute the final dried extract in the mobile phase for injection into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
The mobile phase typically consists of a gradient of acetonitrile and water with a small percentage of formic acid.
-
Set the mass spectrometer to operate in negative ion electrospray ionization (ESI) mode.
-
Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
6. Data Analysis:
-
Construct a calibration curve using known concentrations of a this compound standard.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Diagrams of Signaling Pathways and Workflows
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0019069B1 - 6-keto pge1 compounds, their preparation and therapeutic application, pgi1 compounds - Google Patents [patents.google.com]
- 3. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. What Are Prostaglandins? Function, Synthesis & Measurement Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. Simultaneous determination of prostaglandin E1, prostaglandin E0 and 15-keto-prostaglandin E0 in human plasma by gas chromatography/negative-ion chemical-ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of prostaglandin E1 in plasma with picogram per millilitre sensitivity by double antibody extraction and column switching high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.eu [file.medchemexpress.eu]
Troubleshooting & Optimization
Troubleshooting low signal in Bicyclo-PGE1 ELISA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low signal in Bicyclo-PGE1 ELISA experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound ELISA, and what is it used for?
A this compound ELISA (Enzyme-Linked Immunosorbent Assay) is a competitive immunoassay designed to quantify the concentration of this compound in biological samples. This compound is a stable metabolite of Prostaglandin E1 (PGE1).[1][2] Measuring its levels can provide an estimate of PGE1 biosynthesis and metabolism in vivo.[1][2]
Q2: How does a competitive ELISA for this compound work?
In a competitive ELISA, the this compound in the sample competes with a fixed amount of labeled this compound (e.g., conjugated to an enzyme like HRP) for binding to a limited number of antibodies coated on the microplate wells. The amount of signal generated by the enzyme is inversely proportional to the concentration of this compound in the sample. High sample concentration leads to low signal, and low sample concentration results in a high signal.
Q3: What are the most critical steps in the this compound ELISA protocol to avoid low signal?
The most critical steps include proper sample preparation and storage to ensure the stability of this compound, accurate pipetting of all reagents, adherence to specified incubation times and temperatures, and thorough but gentle washing of the plate to remove unbound reagents without dislodging the antibody-antigen complexes.
Troubleshooting Guide: Low Signal
A low or no signal is a common issue in ELISA experiments. The following guide provides potential causes and solutions to help you troubleshoot your this compound assay.
| Potential Cause | Recommended Solution |
| Reagent-Related Issues | |
| Expired or improperly stored reagents. | Check the expiration dates on all kit components. Ensure reagents have been stored at the recommended temperatures (typically 2-8°C for most components).[3][4] |
| Reagents not brought to room temperature before use. | Allow all reagents to sit at room temperature for at least 30 minutes before starting the assay.[4] Cold reagents can slow down reaction kinetics. |
| Improper reconstitution of lyophilized standards or antibodies. | Briefly centrifuge vials before opening to ensure all powder is at the bottom. Follow the kit's instructions for reconstitution volumes and diluents. Ensure complete dissolution. |
| Degradation of this compound standard or sample. | This compound is a stable metabolite, but prolonged improper storage can lead to degradation.[1][2] Store samples as recommended, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.[5] Prepare fresh standard dilutions for each assay. |
| Procedural Errors | |
| Incorrect incubation times or temperatures. | Strictly adhere to the incubation times and temperatures specified in the kit protocol. Deviations can significantly impact binding and signal development.[6] |
| Insufficient or excessive washing. | Inadequate washing can lead to high background and low signal-to-noise ratio.[6] Over-washing can elute the bound antibody-antigen complexes. Ensure the correct volume of wash buffer is used and that wells are completely emptied between washes. |
| Pipetting errors. | Use calibrated pipettes and new tips for each reagent and sample to avoid cross-contamination and inaccurate volumes. Ensure proper mixing of reagents before adding them to the wells. |
| Incorrect plate reading. | Ensure the microplate reader is set to the correct wavelength for the substrate used in the kit (e.g., 450 nm for TMB substrate after adding the stop solution).[7] |
| Assay-Specific Issues | |
| Low concentration of this compound in the sample. | The sample may contain this compound levels below the detection limit of the assay. Try concentrating the sample or using a more sensitive assay if available. |
| Matrix effects. | Components in the sample matrix (e.g., serum, plasma) may interfere with the antibody-antigen binding. Diluting the sample in the provided assay buffer can help mitigate matrix effects.[3] |
Experimental Protocols
Typical this compound Competitive ELISA Protocol
This is a generalized protocol. Always refer to the specific manual provided with your ELISA kit.
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature.
-
Prepare wash buffer by diluting the concentrated buffer with deionized water.
-
Prepare a serial dilution of the this compound standard as instructed in the kit manual.
-
Prepare the HRP-conjugate solution (or other labeled antigen) as per the kit's instructions.
-
-
Assay Procedure:
-
Add a specific volume of standard, control, or sample to the appropriate wells of the antibody-coated microplate.
-
Add the HRP-conjugated this compound to each well.
-
Incubate the plate for the recommended time and temperature, typically with gentle shaking.
-
Aspirate the liquid from each well and wash the wells multiple times with the prepared wash buffer.
-
Add the substrate solution (e.g., TMB) to each well and incubate in the dark for the specified time to allow for color development.
-
Stop the reaction by adding the stop solution to each well.
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) within a specified time after adding the stop solution.[7]
-
-
Data Analysis:
-
Calculate the average absorbance for each set of replicate standards, controls, and samples.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Troubleshooting Workflow for Low Signal
Caption: Troubleshooting workflow for low signal in this compound ELISA.
Competitive ELISA Workflow
Caption: Workflow of a competitive ELISA for this compound detection.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mybiosource.com [mybiosource.com]
- 4. biomatik.com [biomatik.com]
- 5. fn-test.com [fn-test.com]
- 6. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Bicyclo-PGE1 HPLC Analysis
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Bicyclo-PGE1. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their chromatographic separations of this stable Prostaglandin E1 metabolite.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound analysis on a C18 column?
A common starting point for reversed-phase HPLC analysis of this compound involves a mixture of acetonitrile (B52724) and water, with an acidic modifier to ensure the protonation of the carboxylic acid group. A typical mobile phase composition is a gradient of acetonitrile in water (e.g., starting at 30% acetonitrile) with 0.1% acetic acid or phosphoric acid to maintain a low pH.[1][2]
Q2: Why is a low pH mobile phase important for this compound analysis?
This compound is a carboxylic acid. Maintaining a mobile phase pH well below the pKa of the carboxylic acid group (typically around pH 3-4) ensures that the molecule is in its neutral, protonated form.[3][4] This leads to better retention on a reversed-phase column and improved peak shape by minimizing secondary interactions with the stationary phase.[5] Operating at a low pH can suppress silanol (B1196071) interactions, which are a common cause of peak tailing.
Q3: What are the common causes of peak tailing when analyzing this compound?
Peak tailing in this compound analysis can be caused by several factors:
-
Secondary silanol interactions: The most common cause, where the acidic silanol groups on the silica-based stationary phase interact with the polar functional groups of this compound.
-
Inappropriate mobile phase pH: A pH close to the pKa of this compound can lead to the presence of both ionized and neutral forms of the analyte, resulting in broad, tailing peaks.
-
Column overload: Injecting too much sample can saturate the stationary phase.
-
Column degradation: Accumulation of contaminants or physical degradation of the column bed can lead to poor peak shape.
Q4: How can I improve the resolution between this compound and other related compounds?
To improve resolution, you can:
-
Optimize the mobile phase composition: Adjusting the ratio of the organic solvent (e.g., acetonitrile) to the aqueous phase can alter the selectivity.
-
Modify the mobile phase pH: Small changes in pH can significantly impact the retention times of ionizable compounds, potentially improving separation.
-
Use a gradient elution: A gradient can help to separate compounds with different polarities more effectively than an isocratic method.
-
Select a different column: A column with a different stationary phase chemistry or a smaller particle size may provide better resolution.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing)
| Symptom | Possible Cause | Recommended Solution |
| Tailing peak for this compound | Secondary interactions with residual silanols on the column. | 1. Lower the mobile phase pH: Adjust the pH to be at least 2 units below the pKa of this compound (e.g., pH 2.5-3.0) using an acidic modifier like 0.1% phosphoric acid or trifluoroacetic acid. 2. Use a highly end-capped column: These columns have fewer accessible silanol groups. |
| Tailing peaks for all analytes | Column contamination or degradation. | 1. Wash the column: Flush with a strong solvent (e.g., 100% acetonitrile or isopropanol). 2. Replace the column frit: A blocked frit can distort peak shape. 3. Use a guard column: This protects the analytical column from contaminants. |
| Tailing peak worsens with increased sample concentration | Mass overload. | 1. Dilute the sample: Reduce the concentration of the injected sample. 2. Decrease the injection volume. |
Issue 2: Inconsistent Retention Times
| Symptom | Possible Cause | Recommended Solution |
| Drifting retention times | Poor column equilibration. | Equilibrate the column with the mobile phase for a sufficient time (at least 10-15 column volumes) before injecting the sample. |
| Changes in mobile phase composition. | 1. Prepare fresh mobile phase daily. 2. Ensure accurate mixing of mobile phase components. 3. Degas the mobile phase to prevent bubble formation. | |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and controlled temperature. | |
| Sudden shifts in retention time | Incorrect mobile phase preparation. | Verify the pH and composition of the newly prepared mobile phase. |
| Column degradation. | Replace the column if retention times continue to be unstable after troubleshooting other factors. |
Experimental Protocols
General HPLC Method for this compound
This protocol provides a general starting point for the analysis of this compound. Optimization will likely be required based on the specific sample matrix and HPLC system.
-
Column: Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 70% B
-
15-17 min: 70% to 30% B
-
17-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (Prostaglandins generally have low UV absorbance, so detection at lower wavelengths is common).
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile Phase A
Quantitative Data Summary
The following table illustrates the expected impact of mobile phase modifications on the chromatographic parameters of this compound, based on general chromatographic principles for acidic analytes.
| Mobile Phase Parameter | Change | Expected Effect on Retention Time | Expected Effect on Peak Asymmetry | Rationale |
| % Acetonitrile | Increase | Decrease | Generally minimal direct effect | Increasing the organic content of the mobile phase decreases its polarity, leading to faster elution of non-polar analytes from a reversed-phase column. |
| Decrease | Increase | Generally minimal direct effect | Decreasing the organic content increases mobile phase polarity, leading to stronger retention. | |
| pH | Decrease (e.g., from 4.5 to 3.0) | Increase | Improve (decrease tailing) | Lowering the pH further below the pKa ensures complete protonation of the carboxylic acid, making the molecule more non-polar and increasing its retention. It also minimizes interactions with silanol groups. |
| Increase (e.g., from 3.0 to 4.5) | Decrease | Worsen (increase tailing) | As the pH approaches the pKa, a portion of the analyte becomes ionized (more polar), leading to reduced retention and potential for mixed-mode interactions causing tailing. |
Visualizations
Troubleshooting Workflow for Peak Tailing
References
- 1. Separation and quantification of prostaglandins E1 and E2 as their panacyl derivatives using reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. agilent.com [agilent.com]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
Bicyclo-PGE1 Technical Support Center: Sample Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Bicyclo-PGE1 samples. Adherence to these guidelines is critical for ensuring sample integrity and obtaining accurate, reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term storage, this compound should be stored at -20°C.[1] When stored under these conditions, it is expected to be stable for at least two years.[1] It is often supplied in a methyl acetate (B1210297) solution.[1]
Q3: How should I handle this compound solutions for short-term use?
A3: For short-term use, it is recommended to prepare aliquots of your stock solution to minimize freeze-thaw cycles. While specific data on this compound is limited, its precursor, PGE1, is known to be unstable in aqueous solutions at basic pH (>7.4) and should not be stored in aqueous solutions for more than a day. It is advisable to handle this compound with similar caution. Prepare fresh dilutions in your experimental buffer from a stock solution in an organic solvent shortly before use.
Q4: What solvents are compatible with this compound?
A4: this compound is soluble in several organic solvents and aqueous buffers. The table below summarizes its solubility.
Summary of this compound Solubility
| Solvent | Concentration |
| Dimethylformamide (DMF) | >25 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | >25 mg/mL |
| Ethanol | >30 mg/mL |
| Phosphate-Buffered Saline (PBS), pH 7.2 | >1.4 mg/mL |
| Data derived from studies on Bicyclo-PGE2, a structurally similar compound.[1] |
Q5: Are there any known degradation pathways for this compound?
A5: this compound is characterized as a stable product.[1][2] It is formed from the degradation of a PGE1 metabolite, as illustrated in the signaling pathway diagram below. Current literature does not indicate significant degradation pathways for this compound under standard laboratory and storage conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no signal during analysis (e.g., LC-MS) | Sample degradation due to improper storage. | - Ensure samples were consistently stored at -20°C. - Avoid multiple freeze-thaw cycles by preparing single-use aliquots. - Prepare fresh dilutions before analysis. |
| Incompatibility with analytical mobile phase. | - this compound is soluble in common reverse-phase solvents like methanol (B129727) and acetonitrile. Ensure your mobile phase is compatible. | |
| High variability between replicate samples | Inconsistent sample handling. | - Use calibrated pipettes and ensure complete dissolution of the analyte. - Minimize the time samples spend at room temperature. |
| Freeze-thaw cycles. | - Aliquot stock solutions after the first thaw and avoid refreezing the main stock. | |
| Unexpected peaks in chromatogram | Contamination or degradation of the precursor. | - If quantifying this compound from a biological matrix, ensure proper sample preparation to convert the unstable PGE1 metabolite completely to the stable Bicyclo form. - Handle the precursor, PGE1, in appropriate acidic pH to prevent its degradation into other byproducts. |
Experimental Protocols
Protocol: General Stability Testing of this compound
This protocol can be adapted to test the stability of this compound under various conditions (e.g., different temperatures, solvents, light exposure).
1. Objective: To determine the stability of this compound under specific experimental conditions.
2. Materials:
- This compound standard
- Desired solvents (e.g., Ethanol, DMSO, PBS)
- Calibrated pipettes and appropriate labware
- HPLC or UPLC system coupled with a mass spectrometer (MS/MS)
3. Procedure:
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., methyl acetate or ethanol) at a known concentration.
- Aliquot the stock solution into several vials to be used for the different conditions and time points.
- Dilute the stock solution to the desired final concentration in the solvent(s) to be tested.
- For temperature stability: Store aliquots at different temperatures (e.g., -80°C, -20°C, 4°C, room temperature).
- For freeze-thaw stability: Subject aliquots to a specified number of freeze-thaw cycles (e.g., freezing at -20°C or -80°C followed by thawing at room temperature).
- For photostability: Expose aliquots to a controlled light source, while keeping control samples in the dark.
- At each designated time point, remove an aliquot from each condition.
- Analyze the samples by a validated LC-MS/MS method to determine the concentration of this compound.
- Compare the results to the initial concentration (time zero) to calculate the percentage of degradation.
4. Data Analysis:
Plot the percentage of remaining this compound against time for each condition.
A sample is generally considered stable if the concentration remains within a certain percentage (e.g., 90-110%) of the initial concentration.
Caption: Workflow for this compound stability testing.
References
Technical Support Center: Isomeric Separation of Prostaglandin Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the isomeric separation of prostaglandin (B15479496) (PG) metabolites.
Frequently Asked Questions (FAQs)
Q1: Why is the isomeric separation of prostaglandin metabolites so challenging?
A1: The isomeric separation of prostaglandin metabolites is difficult due to their structural similarities. Many prostaglandins (B1171923) are isomers, possessing the same mass and similar physicochemical properties, which leads to co-elution in standard chromatographic systems. For example, PGE₂ and PGD₂ are positional isomers that often yield identical product ions in tandem mass spectrometry (MS/MS), making their individual quantification without complete chromatographic separation a significant challenge.[1][2] Furthermore, the presence of multiple chiral centers results in various stereoisomers, further complicating the separation.
Q2: What are the primary analytical techniques for separating prostaglandin isomers?
A2: The main techniques employed for the separation of prostaglandin isomers include:
-
High-Performance Liquid Chromatography (HPLC): Particularly chiral HPLC, which uses a chiral stationary phase (CSP) to differentiate between enantiomers.[3][4][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and widely used method due to its high selectivity and sensitivity, allowing for the simultaneous analysis of multiple prostanoids without the need for derivatization.[6][7][8]
-
Supercritical Fluid Chromatography (SFC): SFC is a normal-phase chromatographic technique that uses supercritical CO₂ as the mobile phase. It is particularly effective for chiral separations and thermally labile molecules.[9]
-
High-Resolution Ion Mobility Spectrometry (IMS): This technique separates ions in the gas phase based on their size, shape, and charge, offering an additional dimension of separation for isomeric compounds that may not be resolved by chromatography alone.[10]
Q3: When should I choose LC-MS/MS over an ELISA kit for prostaglandin analysis?
A3: While ELISA kits can be useful for rapid screening of a single analyte in simpler sample matrices, LC-MS/MS is the preferred method when specificity, the separation of isomers, or the analysis of multiple analytes is required.[11] Immunoassays can be susceptible to cross-reactivity, which may lead to inaccurate quantification of specific isomers.[12]
Q4: Is derivatization necessary for the analysis of prostaglandin isomers?
A4: Not always. Many modern LC-MS/MS methods allow for the highly selective and sensitive analysis of prostanoids without derivatization.[6][7] However, in some cases, derivatization can be used to improve ionization efficiency or to enable separation by techniques that would otherwise not be feasible.[10]
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution of Isomers
Symptoms:
-
Co-eluting or overlapping peaks for known isomers.
-
Inability to accurately quantify individual isomers.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Inappropriate Column Chemistry | For enantiomeric separations, ensure you are using a chiral stationary phase (e.g., cellulose- or amylose-based columns).[3][13] For general isomer separation, reversed-phase C18 columns are commonly used.[14] |
| Suboptimal Mobile Phase Composition | Adjust the organic modifier (e.g., acetonitrile (B52724), methanol) and aqueous component percentages. Modifying the pH of the mobile phase can alter the ionization state of the acidic prostaglandins, thereby affecting their retention and selectivity.[14] A linear gradient of acetonitrile in water with 0.1% formic acid has been shown to resolve several key prostaglandin isomers.[6] |
| Incorrect Column Temperature | Temperature can significantly impact separation. For some isomers, like PGE₂, increasing the column temperature (e.g., to 40°C) may be necessary to achieve adequate resolution.[3][4] |
| Flow Rate Too High/Low | Optimize the flow rate to improve peak shape and resolution. Slower flow rates generally lead to better separation but longer run times. |
Issue 2: Low Signal Intensity or Peak Tailing
Symptoms:
-
Weak signal for the analyte of interest.
-
Asymmetric peak shapes (tailing).
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Poor Ionization Efficiency | If using mass spectrometry, ensure the mobile phase is compatible with the ionization source. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve protonation in positive ion mode, while a basic additive can aid deprotonation in negative ion mode. |
| Sample Degradation | Prostaglandins can be unstable. Prepare samples fresh and keep them cool. Use of an antioxidant like BHT may be necessary. |
| Matrix Effects | Biological samples can cause ion suppression. Optimize sample preparation to remove interfering substances. Solid-phase extraction (SPE) is a common and effective cleanup step. |
| Active Sites on Column/System | Peak tailing can result from interactions with active sites in the chromatographic system. Consider using a column with end-capping or flushing the system with a strong solvent. |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of Prostaglandin Enantiomers
This protocol is based on a method for separating the enantiomers of PGF₂α, PGF₁α, PGE₂, and PGE₁.[3][4]
-
Column: Chiracel OJ-RH
-
Mobile Phase: A three-component mixture of acetonitrile (MeCN), methanol (B129727) (MeOH), and water (pH adjusted to 4 with phosphoric acid). The exact ratios are optimized for each enantiomeric pair (see table below).[3][4]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C for PGF₂α, PGF₁α, and PGE₁. 40°C is required for adequate resolution of PGE₂ enantiomers.[3][4]
-
Detection: UV at 200-210 nm.[4]
-
Sample Preparation: Dissolve standards or extracted samples in a mixture of acetonitrile:methanol:water (30:10:60).[3]
Optimized Mobile Phase Compositions
| Prostaglandin | MeCN:MeOH:Water (pH 4) Ratio | Column Temp. |
| PGF₂α | 30:10:60 | 25°C |
| PGF₁α | 23:10:67 | 25°C |
| PGE₂ | 15:20:65 | 40°C |
| PGE₁ | 30:10:60 | 25°C |
| Data adapted from Márton et al. (2022).[3][4] |
Protocol 2: LC-MS/MS for Separation of PGE₂/D₂ Series Isomers
This protocol is designed for the separation of major brain PGE₂/D₂ series isomers.[6]
-
Sample Preparation:
-
Extract prostaglandins from the sample matrix using a suitable organic solvent.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in 30 µL of acetonitrile:water (1:2) for analysis.[6]
-
-
Chromatography:
-
Column: Luna C18(2) (Phenomenex).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Increase solvent B from 20% to 42.5% over 50 minutes.
-
Flow Rate: 0.2 mL/min.[6]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Prostaglandin Signaling Overview
Prostaglandins are lipid mediators derived from arachidonic acid via the cyclooxygenase (COX) pathway. They exert their biological effects by binding to specific G-protein coupled receptors on the cell surface, triggering various downstream signaling cascades.[8] Understanding these pathways is crucial for interpreting the biological significance of different isomers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Development of SFC-MS Method for Quantification of Eicosanoids Biosynthesized in Primary Human Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High‐resolution ion mobility spectrometry–mass spectrometry for isomeric separation of prostanoids after Girard's reagent T derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostaglandin Analysis in Biomedical Research: 5 Key Areas - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Analytical and preparative resolution of enantiomers of prostaglandin precursors and prostaglandins by liquid chromatography on derivatized cellulose chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Bicyclo-PGE1 Internal Standard: A Technical Guide for Researchers
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing Bicyclo-PGE1 as an internal standard in their experiments. Here, you will find detailed troubleshooting advice, answers to frequently asked questions, experimental protocols, and key quantitative data to ensure accurate and reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of prostaglandins (B1171923) using this compound as an internal standard.
Question: Why is the this compound internal standard (IS) response highly variable across my samples?
Answer: High variability in the IS response can compromise the accuracy of your results. Several factors could be the cause:
-
Inconsistent Addition of IS: Ensure the IS is added precisely and consistently to every sample, calibrator, and quality control (QC) sample at the very beginning of the sample preparation process. Use calibrated pipettes.
-
IS Instability in Matrix: The IS may be degrading in the biological matrix during sample preparation. Assess the bench-top stability of this compound in your specific matrix (e.g., plasma, urine) by letting a spiked sample sit at room temperature for a duration matching your preparation time and analyzing it against a freshly prepared sample.
-
Matrix Effects: Different samples can have varying compositions that suppress or enhance the ionization of the IS in the mass spectrometer. This is particularly common in complex matrices like plasma. Consider further sample cleanup or assess the matrix effect during method validation.
-
Carryover: Residual IS from a previous injection can carry over into the next, causing artificially high responses in subsequent samples. Finding the source of carryover is the first critical step in its elimination. Injecting a blank solvent after a high-concentration sample can help identify this issue.
Question: Why am I observing poor peak shape (e.g., tailing, splitting, or broadening) for my this compound peak?
Answer: Poor peak shape can affect integration and reduce the precision of your measurements. Common causes include:
-
Column Contamination: Buildup of contaminants from the sample matrix on the column can lead to peak distortion. Use a guard column and follow a regular column flushing procedure to minimize this.
-
Injection Solvent Mismatch: If the solvent used to reconstitute the final extract is significantly stronger than the initial mobile phase, it can cause peak splitting or broadening. The sample should be dissolved in a solvent that is as weak as or weaker than the mobile phase.
-
Column Void or Degradation: Over time, especially at high pH, the silica-based packing in a column can dissolve, creating a void at the column inlet which can cause split peaks.
-
Secondary Interactions: The analyte may be having secondary interactions with the stationary phase, which can cause peak tailing. Adjusting the mobile phase pH or trying a column with a different stationary phase may help.
Question: Why is the signal intensity for this compound unexpectedly low?
Answer: A weak signal can lead to poor sensitivity and inaccurate quantification.
-
Suboptimal MS/MS Parameters: Ensure the mass spectrometer parameters, such as collision energy and cone voltage, are optimized specifically for this compound. These can be tuned by direct infusion of a standard solution.
-
Sample Degradation: Although this compound is a stable metabolite, prolonged exposure to harsh conditions (e.g., extreme pH, high temperature) during sample preparation could lead to degradation.
-
Ion Suppression: As mentioned under "Matrix Effects," components in your sample may be co-eluting with this compound and suppressing its ionization. Improving chromatographic separation or sample cleanup can mitigate this.
-
Incorrect Sample Preparation: Inefficient extraction can result in significant loss of the IS. Ensure your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is optimized for prostaglandins. Acidifying the sample to pH ~3.5 before extraction is a critical step.
Frequently Asked Questions (FAQs)
What is this compound and why is it used as an internal standard?
This compound is a stable, base-catalyzed transformation product of 13,14-dihydro-15-keto PGE1, which is itself a primary metabolite of Prostaglandin (B15479496) E1 (PGE1). Due to the inherent instability of PGE1 and its initial metabolites, quantifying them directly is challenging. By converting the unstable metabolite to the chemically robust this compound, researchers can reliably estimate PGE1 biosynthesis and metabolism in vivo.
What is the ideal internal standard for prostaglandin analysis?
The ideal internal standard is an isotopically labeled version of the analyte (e.g., deuterated PGE1). Such standards co-elute with the analyte but are distinguishable by mass spectrometry, allowing them to perfectly mimic the analyte's behavior during sample preparation and analysis. When an isotopically labeled standard for the specific analyte is unavailable or too costly, a structurally similar compound like this compound can be used, especially when measuring the overall metabolic production of PGE1.
How much this compound internal standard should I add to my samples?
The concentration of the internal standard should be similar to the expected concentration of the analyte in the samples. It should be added at a consistent concentration across all samples, standards, and QCs. For a typical LC-MS/MS analysis of prostaglandins in biological fluids, a concentration in the low ng/mL range is a common starting point. For instance, in methods for related prostaglandins, internal standards are often spiked into samples at concentrations ranging from 1 to 10 ng/mL. It is crucial to optimize this concentration during method development to ensure the response is within the linear range of the instrument.
What are the proper storage and stability conditions for this compound?
Prostaglandin solutions require careful storage to prevent degradation. While specific data for this compound is limited, general guidelines for prostaglandins apply. Stock solutions are typically prepared in an organic solvent like ethanol (B145695) or methyl acetate (B1210297) and should be stored at -20°C or -80°C. Studies on PGE1 have shown that it can be stable in solution for extended periods at low temperatures but may degrade more quickly at room temperature, especially when combined with other substances. It is recommended to minimize freeze-thaw cycles.
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to PGE1 and its metabolites, which are often analyzed using this compound as an internal standard.
| Parameter | Value | Context | Source |
| PGE1 Metabolite Plasma Levels | 115-205 pg/mL | Concentration of 15-keto-PGE0 in human plasma after a 60 µg PGE1 infusion. | |
| 2-15 pg/mL | Basal concentration of 15-keto-PGE0 in healthy human plasma. | ||
| 1-3 pg/mL | Basal concentration of PGE1 in healthy human plasma. | ||
| LC-MS/MS LLQ | 2 pg/mL | Lower Limit of Quantitation for PGE1 in human plasma using a GC-MS/MS method. | |
| 10 pg/mL | Lower Limit of Quantitation for 15-keto-PGE0 in human plasma using a GC-MS/MS method. | ||
| Internal Standard Spiking Conc. | 100 ng/mL | Concentration of d4-PGE2 stock solution used to spike 500 µL samples (final conc. ~4 ng/mL). | |
| Calibration Curve Range | 0.10 to 500 ng/mL | Linear range for PGE2 and PGD2 in cell culture medium for an LC-MS/MS method. | |
| 2-100 pg/mL | Linear range for PGE1 in plasma for a GC-MS/MS method. |
Experimental Protocols
Protocol: Sample Preparation for Prostaglandin Analysis using this compound IS
This protocol describes a general procedure for extracting prostaglandins from a biological fluid like plasma or cell culture supernatant prior to LC-MS/MS analysis.
-
Sample Aliquoting: Aliquot 500 µL of the biological sample (plasma, urine, or cell culture supernatant) into a clean tube.
-
Internal Standard Spiking: Add a small, precise volume (e.g., 20 µL) of this compound internal standard solution (at a concentration optimized during method development, e.g., 100 ng/mL) to each sample, calibrator, and QC. Vortex briefly.
-
Acidification: Acidify the sample to a pH of approximately 3.5 by adding ~50 µL of 1M citric acid or 2N HCl per 1 mL of sample. This step is crucial for efficient extraction of acidic molecules like prostaglandins.
-
Liquid-Liquid Extraction (LLE):
-
Add 2 mL of an organic solvent mixture, such as hexane/ethyl acetate (1:1, v/v), to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 4°C to separate the organic and aqueous phases.
-
Carefully transfer the upper organic phase to a new clean tube.
-
Repeat the extraction process two more times, combining the organic phases.
-
-
Drying: Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 200 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., methanol/water mixture). Vortex to ensure the residue is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Visualizations
Logical and Experimental Workflows
Technical Support Center: Bicyclo-PGE1 ESI-MS Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Bicyclo-PGE1 analysis via Electrospray Ionization-Mass Spectrometry (ESI-MS). Our goal is to help you minimize ion suppression and achieve reliable, high-quality data.
Troubleshooting Guide
This guide addresses common issues encountered during the ESI-MS analysis of this compound, focusing on identifying and mitigating ion suppression.
Q1: I am observing a weak or inconsistent signal for this compound. What are the likely causes and how can I resolve this?
A1: A weak or inconsistent signal is a primary indicator of ion suppression. Ion suppression occurs when co-eluting matrix components interfere with the ionization of this compound in the ESI source, reducing its signal intensity.[1][2]
Initial Diagnostic Steps:
-
Post-Column Infusion Experiment: To determine if ion suppression is occurring at the retention time of this compound, perform a post-column infusion experiment.[1][3] Infuse a standard solution of this compound post-column while injecting a blank matrix extract. A dip in the baseline signal at the expected retention time of your analyte confirms the presence of co-eluting, suppressive matrix components.[3]
-
Matrix Effect Evaluation: Quantify the extent of ion suppression by comparing the peak area of this compound in a standard solution to its peak area in a post-extraction spiked blank matrix sample. A significantly lower peak area in the matrix sample indicates ion suppression.
Troubleshooting Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up biological samples and concentrating the analyte. For prostaglandins (B1171923) and their analogs, reversed-phase SPE cartridges are commonly used.
-
Liquid-Liquid Extraction (LLE): LLE can provide very clean extracts, reducing matrix effects.
-
Protein Precipitation (PPT): While a simpler method, PPT can leave behind significant matrix components, particularly phospholipids (B1166683), which are known to cause ion suppression. If using PPT, consider further cleanup steps.
-
-
Improve Chromatographic Separation:
-
Adjust Gradient Elution: Modify your LC gradient to separate this compound from the regions of ion suppression identified in your post-column infusion experiment.
-
Change Column Chemistry: If co-elution persists, try a different column with an alternative stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity.
-
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components to a level where they no longer significantly suppress the this compound signal. However, ensure that the diluted concentration of this compound remains above the lower limit of quantification (LLOQ).
Q2: My this compound peak shape is poor (e.g., broad, tailing, or splitting). What could be the cause?
A2: Poor peak shape can be caused by a variety of factors, including matrix effects, interactions with the analytical column, or inappropriate mobile phase conditions.
Troubleshooting Solutions:
-
Review Sample Preparation: Inadequate sample cleanup can lead to column fouling and poor peak shape. Ensure your extraction protocol is robust.
-
Optimize Mobile Phase:
-
pH: Ensure the mobile phase pH is appropriate for this compound, which is an acidic molecule. The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase is common for prostaglandin (B15479496) analysis to ensure good peak shape.
-
Organic Modifier: Experiment with different organic solvents (e.g., acetonitrile (B52724) vs. methanol) in your mobile phase, as this can influence peak shape and retention.
-
-
Consider Metal Interactions: Some compounds can interact with the stainless steel components of standard HPLC columns, leading to peak tailing and signal loss. If you suspect this, a metal-free or PEEK-lined column may improve performance.
-
Check for Column Degradation: A decline in peak shape over a series of injections may indicate that the column is degrading or becoming clogged. Try flushing the column or replacing it if necessary.
Q3: I'm experiencing high background noise in my chromatograms. How can I reduce it?
A3: High background noise can mask the analyte signal and reduce sensitivity. It often originates from the sample matrix or contaminated solvents.
Troubleshooting Solutions:
-
Improve Sample Cleanup: More rigorous sample preparation, such as using SPE, can significantly reduce background noise by removing a wider range of matrix components.
-
Use High-Purity Solvents: Ensure that you are using LC-MS grade solvents and freshly prepared mobile phases to avoid introducing contaminants.
-
Divert Flow: Use a divert valve to direct the LC flow to waste during the initial and final portions of the chromatographic run when highly retained, interfering compounds may elute, preventing them from entering the mass spectrometer.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of ion suppression in this compound analysis?
A1: For biological samples such as plasma or tissue homogenates, the most common cause of ion suppression is co-eluting endogenous matrix components, particularly phospholipids. These molecules are abundant in biological membranes and can have similar chromatographic behavior to prostaglandins. They can compete with this compound for ionization in the ESI source, leading to a reduced analyte signal.
Q2: Should I use positive or negative ion mode for this compound analysis?
A2: this compound, like other prostaglandins, is an acidic molecule with a carboxylic acid group. Therefore, it is most effectively ionized in negative ion mode ESI, typically as the deprotonated molecule [M-H]⁻.
Q3: Is a stable isotope-labeled internal standard necessary for this compound quantification?
A3: Yes, using a stable isotope-labeled (SIL) internal standard (e.g., this compound-d4) is highly recommended. A SIL internal standard co-elutes with the analyte and experiences similar degrees of ion suppression. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.
Q4: What are the key differences between sample preparation techniques like SPE, LLE, and PPT for prostaglandin analysis?
A4:
-
Solid-Phase Extraction (SPE): Offers excellent cleanup and the ability to concentrate the sample, often leading to the lowest levels of ion suppression. It is highly recommended for achieving the best sensitivity and specificity.
-
Liquid-Liquid Extraction (LLE): Can provide very clean extracts but may be more labor-intensive and use larger volumes of organic solvents.
-
Protein Precipitation (PPT): Is a simple and fast method but generally provides the least effective cleanup, often leaving behind phospholipids and other matrix components that can cause significant ion suppression.
Q5: Can I use atmospheric pressure chemical ionization (APCI) instead of ESI to reduce ion suppression?
A5: APCI can be less susceptible to ion suppression than ESI for some compounds because its gas-phase ionization mechanism is different. However, the suitability of APCI depends on the thermal stability and volatility of this compound. ESI is generally the preferred ionization technique for prostaglandins due to their polarity and thermal lability.
Quantitative Data Summary
The following tables summarize typical parameters and performance metrics for the LC-MS/MS analysis of prostaglandin analogs, which can be used as a starting point for method development for this compound.
Table 1: Comparison of Sample Preparation Techniques for Prostaglandin Analogs
| Sample Preparation Method | Typical Recovery | Relative Ion Suppression | Key Advantages | Key Disadvantages |
| Solid-Phase Extraction (SPE) | 80-100% | Low | High purity, good concentration | More complex, higher cost |
| Liquid-Liquid Extraction (LLE) | 70-95% | Low to Moderate | High purity | Labor-intensive, large solvent volumes |
| Protein Precipitation (PPT) | >90% | High | Simple, fast, inexpensive | High matrix effects, risk of ion suppression |
Table 2: Example LC-MS/MS Parameters for Prostaglandin Analog Analysis
| Parameter | Example Condition | Reference |
| LC Column | C18 or Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.8 µm) | |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol (B129727) | |
| Flow Rate | 0.2 - 0.5 mL/min | |
| Gradient | Optimized for separation from matrix interferences | |
| Ionization Mode | Negative ESI | |
| MRM Transitions | To be optimized for this compound and its internal standard | |
| LLOQ | Can reach sub-pg/mL levels with optimized methods |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
-
Sample Pre-treatment: To 500 µL of plasma, add a known amount of stable isotope-labeled internal standard (e.g., this compound-d4). Acidify the sample with 1 mL of 2% formic acid in water.
-
SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) with 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 2 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and internal standard from the cartridge with 2 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
-
LC System: An HPLC or UHPLC system capable of gradient elution.
-
Analytical Column: A high-resolution reversed-phase column, such as a C18 or phenyl-hexyl column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program: Develop a gradient program that provides good retention and separation of this compound from early-eluting matrix components. An example gradient could be:
-
0-1 min: 20% B
-
1-10 min: Ramp to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 20% B and equilibrate.
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ion Source: ESI source operating in negative ion mode.
-
MRM Transitions: Optimize the precursor-to-product ion transitions for this compound and its stable isotope-labeled internal standard by infusing standard solutions of each compound.
-
Data Analysis: Quantify this compound by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a surrogate matrix.
Visualizations
Caption: Mechanism of Ion Suppression in the ESI Source.
Caption: Troubleshooting Workflow for Weak this compound Signal.
Caption: Sample Preparation Workflow using Solid-Phase Extraction.
References
Validation & Comparative
A Comparative Guide to Bicyclo-PGE1 Assay Validation Following FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Bicyclo-PGE1, a critical surrogate marker for Prostaglandin (B15479496) E1 (PGE1) metabolism. The validation of these assays is presented in accordance with the principles outlined in the FDA's Bioanalytical Method Validation guidance. This document is intended to assist researchers, scientists, and drug development professionals in selecting and validating the most appropriate assay for their specific research needs.
Prostaglandin E1 is a biologically active lipid mediator involved in various physiological and pathological processes. Due to its inherent instability and rapid metabolism, direct measurement of PGE1 in biological matrices is challenging. A primary metabolite, 13,14-dihydro-15-keto-PGE1, is also unstable. However, under alkaline conditions, this metabolite is quantitatively converted to a stable derivative, this compound.[1][2][3] Consequently, the accurate measurement of this compound serves as a reliable method to estimate the in vivo biosynthesis and metabolism of PGE1.
This guide compares three common bioanalytical platforms for this compound quantification: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Radioimmunoassay (RIA). The performance of each method is evaluated based on key validation parameters as stipulated by the FDA.
Data Presentation: A Comparative Analysis of Assay Performance
Table 1: Comparison of Assay Validation Parameters for this compound Quantification
| Validation Parameter | LC-MS/MS | Competitive ELISA | Radioimmunoassay (RIA) |
| Sensitivity (LLOQ) | ~10 pg/mL (for PGE1) | 31.25 pg/mL (for PGE1) | ~1 pg/assay tube (for Bicyclo-PGE2) |
| Linearity (Range) | 10 - 1000 pg/mL (Typical) | 31.25 - 2000 pg/mL | 1 - 100 pg/assay tube (Typical) |
| Accuracy (% Recovery) | 95.5% - 101.8% (for a related prostaglandin) | 80% - 99% (for PGE1) | Not explicitly stated, but implied to be high |
| Precision (%CV) | |||
| Intra-assay | < 5% (for related prostaglandins) | < 8% (for PGE1) | 9.8% (for Bicyclo-PGE2) |
| Inter-assay | < 5% (for related prostaglandins) | < 10% (for PGE1) | 15.3% (for Bicyclo-PGE2) |
| Specificity | High (based on mass-to-charge ratio) | Moderate to High (dependent on antibody) | High (dependent on antibody) |
| Throughput | Moderate | High | Low to Moderate |
Data compiled from multiple sources for this compound and related prostaglandin analogs. Direct comparison may vary based on specific assay protocols and reagents.
Experimental Protocols
Detailed Methodology for this compound Assay Validation
The validation of a bioanalytical method for this compound should be performed in accordance with the FDA's "Bioanalytical Method Validation" guidance. The following are detailed protocols for key experiments.
1. Sample Preparation for this compound Formation:
-
Objective: To quantitatively convert the unstable 13,14-dihydro-15-keto-PGE1 metabolite in a biological sample to the stable this compound derivative.
-
Procedure:
-
Collect biological samples (e.g., plasma, urine) and immediately add an anti-coagulant and a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis.
-
To 100 µL of the sample, add 10 µL of 1 M NaOH.
-
Incubate the mixture at 37°C for 60 minutes to facilitate the conversion to this compound.
-
Neutralize the reaction by adding 10 µL of 1 M HCl.
-
The sample is now ready for extraction and analysis by the chosen analytical method (LC-MS/MS, ELISA, or RIA).
-
2. LC-MS/MS Method Validation Protocol:
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor for the specific precursor-to-product ion transition for this compound and its stable isotope-labeled internal standard.
-
-
Validation Experiments:
-
Specificity: Analyze blank matrix samples from at least six different sources to assess for interfering peaks at the retention time of this compound.
-
Linearity: Prepare a calibration curve with a blank, a zero standard, and at least six non-zero standards spanning the expected concentration range. The coefficient of determination (r²) should be >0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).
-
Stability: Evaluate the stability of this compound in the biological matrix under various conditions: freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
-
3. Competitive ELISA Protocol:
-
Principle: this compound in the sample competes with a fixed amount of labeled this compound for binding to a limited amount of anti-Bicyclo-PGE1 antibody coated on a microplate. The signal is inversely proportional to the amount of this compound in the sample.
-
Procedure:
-
Add standards, controls, and prepared samples to the wells of the antibody-coated microplate.
-
Add a fixed concentration of this compound conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate to remove unbound reagents.
-
Add the enzyme substrate and incubate until a color develops.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
Calculate the concentration of this compound in the samples from the standard curve.
-
4. Radioimmunoassay (RIA) Protocol:
-
Principle: Similar to competitive ELISA, but uses a radiolabeled this compound (e.g., with ³H) as the competitor.
-
Procedure:
-
Combine standards, controls, and prepared samples with a specific dilution of anti-Bicyclo-PGE1 antibody and a fixed amount of ³H-Bicyclo-PGE1.
-
Incubate to allow for competitive binding.
-
Separate the antibody-bound from the free radiolabeled this compound (e.g., using a secondary antibody and centrifugation).
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
The amount of radioactivity is inversely proportional to the concentration of this compound in the sample.
-
Mandatory Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Metabolic conversion of PGE1 to the stable this compound analyte.
Caption: General experimental workflow for this compound assay.
Caption: Simplified Prostaglandin E1 (PGE1) signaling pathway.
References
- 1. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of a Chemiluminescent Enzyme Immunoassay for the Detection of Prostaglandin E‐Major Urinary Metabolite (PGE‐MUM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A radioimmunoassay for prostaglandin A1 in human peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity Profile of Bicyclo-PGE1 Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of antibodies targeting Bicyclo-prostaglandin E1 (Bicyclo-PGE1), a stable metabolite of Prostaglandin (B15479496) E1 (PGE1). Understanding the specificity of these antibodies is critical for the accurate quantification of this compound in various biological matrices, which serves as an important indicator of in vivo PGE1 biosynthesis and metabolism. This document summarizes quantitative cross-reactivity data, details the experimental protocols used for its determination, and provides visual representations of key pathways and workflows.
Data Presentation: Quantitative Cross-Reactivity Analysis
The specificity of an antibody is determined by its ability to distinguish between its target analyte and other structurally related molecules. The following table summarizes the cross-reactivity of a this compound antibody with various prostaglandin analogs, as determined by a competitive chemiluminescent enzyme immunoassay.
Table 1: Cross-Reactivity of an Anti-Bicyclo-PGE1 Antibody
| Compound | % Cross-Reactivity |
| This compound | 100% |
| Tetranor PGFM | 0.089% |
| Bicyclic PGE2 | 0.020% |
| PGE1 | 0.012% |
| 13,14-Dihydro-15-keto-PGE1 | 0.005% |
| PGE2 | Not Detected |
| PGF2β | Not Detected |
Data sourced from a study evaluating a chemiluminescent enzyme immunoassay for a major urinary metabolite of PGE.
For comparative purposes, the cross-reactivity profiles of commercially available Prostaglandin E1 (PGE1) and Prostaglandin E2 (PGE2) antibody assays are presented below. This comparison highlights the varying specificities of antibodies targeting different molecules within the prostaglandin family.
Table 2: Comparative Cross-Reactivity of Prostaglandin E1 and E2 Antibodies
| Compound | PGE1 Antibody (% Cross-Reactivity) | PGE2 Monoclonal Antibody (% Cross-Reactivity) |
| Prostaglandin E1 (PGE1) | 100% | 18.7% |
| Prostaglandin E2 (PGE2) | 6.50% | 100% |
| Prostaglandin E3 (PGE3) | 2.22% | 43.0% |
| 13,14-dihydro-PGE1 | 1.50% | Not specified |
| 15-keto-PGE1 | 1.15% | Not specified |
| 8-iso Prostaglandin E2 | Not specified | 2.5% |
| Sulprostone | Not specified | 1.25% |
| 6-keto Prostaglandin F1α | Not specified | 1.0% |
| Arachidonic Acid | Not specified | <0.01% |
Cross-reactivity data for the PGE1 antibody is from a commercially available ELISA kit[1]. Data for the PGE2 monoclonal antibody is from another commercial ELISA kit.
Experimental Protocols
The determination of antibody cross-reactivity is a critical component of immunoassay validation. The data presented for the this compound antibody was obtained using a competitive chemiluminescent enzyme immunoassay (CLEIA).
Principle of the Competitive Immunoassay
In a competitive immunoassay, an unlabeled analyte in a sample competes with a labeled analyte (tracer) for a limited number of antibody binding sites. The amount of labeled analyte bound to the antibody is inversely proportional to the concentration of the unlabeled analyte in the sample.
Cross-Reactivity Determination Protocol
-
Coating: Microparticles are pre-coated with Bicyclo-PGE-MUM (the target analyte).
-
Competitive Reaction: The test sample, containing the unknown amount of this compound, and a fixed amount of anti-Bicyclo-PGE-MUM antibodies are added to the microparticles. The this compound in the sample and the Bicyclo-PGE-MUM coated on the particles competitively bind to the anti-Bicyclo-PGE-MUM antibodies.
-
Washing: The microparticles are washed to remove unbound antibodies and other components of the sample.
-
Signal Generation: A substrate solution is added. The enzyme-conjugated secondary antibody, which binds to the primary antibody-analyte complex, catalyzes a chemiluminescent reaction.
-
Detection: The intensity of the emitted light is measured. The concentration of this compound in the sample is determined by comparing the luminescence with a standard curve generated using known concentrations of this compound.
-
Cross-Reactivity Calculation: To determine the percent cross-reactivity of a related compound, various concentrations of that compound are tested in the assay. The concentration of the cross-reacting compound that causes a 50% reduction in the maximum signal is compared to the concentration of this compound that causes the same 50% reduction. The formula is as follows:
% Cross-Reactivity = (Concentration of this compound at 50% Inhibition / Concentration of Cross-Reactant at 50% Inhibition) x 100
Mandatory Visualization
Metabolic Pathway of PGE1 to this compound
Prostaglandin E1 undergoes a series of metabolic transformations in vivo. A key metabolite, 13,14-dihydro-15-keto-PGE1, is unstable and can be converted to the more stable this compound through a base-catalyzed transformation.[1] This stability makes this compound a reliable biomarker for estimating the biosynthesis and metabolism of PGE1.
Caption: Metabolic pathway of Prostaglandin E1 to this compound.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates the workflow of a competitive immunoassay used to determine the cross-reactivity of an antibody.
References
A Comparative Guide to Bicyclo-PGE1 and Tetranor-PGEM as Biomarkers for Prostaglandin E1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key urinary metabolites, Bicyclo-PGE-MUM (often referred to as Bicyclo-PGE1) and Tetranor-PGEM, used as biomarkers to monitor systemic exposure to Prostaglandin E1 (PGE1), a synthetic analogue of which is the drug Alprostadil. This document outlines their metabolic origins, analytical methodologies, and provides a comparative analysis to aid in the selection of the most appropriate biomarker for research and clinical applications.
Introduction to PGE1 and its Metabolism
Prostaglandin E1 (PGE1) is a potent, naturally occurring lipid autacoid with significant vasodilatory and anti-platelet aggregation effects. Its synthetic form, Alprostadil, is used therapeutically for conditions such as peripheral artery disease and congenital heart defects in newborns. Due to its extremely short half-life in circulation, typically 5 to 10 minutes, direct measurement of PGE1 is not a practical approach for monitoring its systemic exposure.[1][2] Instead, the quantification of its more stable downstream metabolites in urine provides a reliable indication of the administered dose and its bioavailability.
PGE1 undergoes rapid and extensive metabolism, primarily in the lungs, through enzymatic oxidation of the C15-hydroxyl group to form 15-keto-PGE1, followed by the reduction of the C13-14 double bond to yield 13,14-dihydro-15-keto-PGE1.[1] Subsequent β- and ω-oxidation of these intermediates leads to the formation of several urinary metabolites, including the precursors to Bicyclo-PGE-MUM and Tetranor-PGEM.[2][3]
Comparative Analysis of Bicyclo-PGE-MUM and Tetranor-PGEM
The choice between Bicyclo-PGE-MUM and Tetranor-PGEM as a biomarker for PGE1 depends on several factors, including the analytical capabilities of the laboratory, the required sensitivity and specificity, and the context of the study.
| Feature | Bicyclo-PGE-MUM | Tetranor-PGEM |
| Analyte | A stable, bicyclic derivative of PGE-Major Urinary Metabolite (PGE-MUM) | A major urinary metabolite of PGE1 and PGE2 |
| Formation | Formed by ex vivo alkali treatment of PGE-MUM | Formed in vivo through β- and ω-oxidation |
| Specificity | Measures the sum of PGE-MUM, which is derived from both PGE1 and PGE2 | A metabolite of both PGE1 and PGE2 |
| Analytical Method | Immunoassays (RIA, CLEIA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Throughput | High | Moderate to High with online SPE |
| Instrumentation | Gamma counter (RIA), Luminometer (CLEIA) | LC-MS/MS system |
| Pros | High throughput, established commercial kits, good stability of the analyte | High specificity and sensitivity, multiplexing capabilities |
| Cons | Potential for cross-reactivity, indirect measurement of the native metabolite | Requires specialized equipment and expertise, potential for ion suppression |
Signaling Pathway of PGE1
PGE1 exerts its biological effects by binding to one of four E-prostanoid (EP) receptors, designated EP1, EP2, EP3, and EP4. These G-protein coupled receptors activate distinct downstream signaling pathways, leading to a variety of cellular responses. The diagram below illustrates the primary signaling cascades initiated by PGE1.
Caption: PGE1 signaling through EP receptors.
Experimental Workflows
The quantification of Bicyclo-PGE-MUM and Tetranor-PGEM in urine involves distinct experimental procedures. The following diagram outlines a typical workflow for each biomarker.
Caption: Experimental workflows for biomarker analysis.
Experimental Protocols
Quantification of Bicyclo-PGE-MUM by Chemiluminescent Enzyme Immunoassay (CLEIA)
This protocol is based on the principle of converting the unstable PGE-MUM in urine to a stable bicyclic derivative for immunoassay.
1. Sample Preparation:
-
Centrifuge urine samples to remove particulate matter.
-
To 50 µL of urine supernatant, add a specified volume of an alkali solution (e.g., NaOH) to facilitate the conversion of PGE-MUM to its bicyclic form.
-
Incubate the mixture at room temperature for 30 minutes.
-
Neutralize the reaction mixture with an appropriate buffer.
2. Immunoassay Procedure:
-
The assay is typically a competitive immunoassay format.
-
The pre-treated sample is incubated with magnetic particles coated with bicyclic PGE-MUM and an anti-bicyclo-PGE-MUM antibody labeled with an enzyme (e.g., alkaline phosphatase).
-
During incubation, the bicyclic PGE-MUM in the sample and the bicyclic PGE-MUM on the magnetic particles compete for binding to the labeled antibody.
-
After incubation, the magnetic particles are washed to remove unbound reagents.
3. Detection and Quantification:
-
A chemiluminescent substrate is added to the washed magnetic particles.
-
The enzyme on the bound antibody catalyzes a reaction that produces light.
-
The light intensity is measured using a luminometer and is inversely proportional to the concentration of PGE-MUM in the original sample.
-
A standard curve is generated using known concentrations of bicyclic PGE-MUM to quantify the results.
Quantification of Tetranor-PGEM by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a typical method for the sensitive and specific quantification of Tetranor-PGEM in urine.
1. Sample Preparation:
-
To a volume of urine (e.g., 1 mL), add an internal standard (e.g., deuterated Tetranor-PGEM) to correct for extraction losses and matrix effects.
-
Perform solid-phase extraction (SPE) to isolate and concentrate the analyte. A C18 cartridge is commonly used for this purpose.
-
Wash the SPE cartridge to remove interfering substances.
-
Elute the Tetranor-PGEM from the cartridge with an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Inject the reconstituted sample into an HPLC or UPLC system.
-
Separate Tetranor-PGEM from other urinary components using a reverse-phase C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of an acid (e.g., formic acid) to improve peak shape.
-
-
Tandem Mass Spectrometry (MS/MS):
-
The eluent from the LC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in negative ion mode.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify Tetranor-PGEM. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.
-
3. Data Analysis:
-
The concentration of Tetranor-PGEM in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Tetranor-PGEM.
-
Urinary creatinine (B1669602) levels are often measured to normalize the Tetranor-PGEM concentration for variations in urine dilution.
Conclusion
Both Bicyclo-PGE-MUM and Tetranor-PGEM are valuable biomarkers for assessing systemic PGE1 exposure. The choice between them is largely dictated by the available analytical instrumentation and the specific requirements of the study. Immunoassays for Bicyclo-PGE-MUM offer a high-throughput and cost-effective solution, making them suitable for large-scale clinical studies. In contrast, LC-MS/MS analysis of Tetranor-PGEM provides superior specificity and sensitivity, which is often required in research and drug development settings where precise quantification is critical. Researchers should carefully consider the advantages and limitations of each biomarker and its associated analytical method to ensure the generation of reliable and meaningful data.
References
The Validation of Bicyclo-PGE1 as a Surrogate Endpoint: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the validation of reliable surrogate endpoints is a critical step in streamlining clinical trials and accelerating the delivery of novel therapeutics. This guide provides a comprehensive overview of Bicyclo-PGE1 as a potential surrogate endpoint, objectively comparing its standing with established clinical and alternative endpoints in relevant therapeutic areas. While direct validation data for this compound is not established in publicly available literature, this document outlines the scientific rationale for its consideration, presents data from Prostaglandin (B15479496) E1 (PGE1) clinical trials, and details the necessary experimental protocols for its measurement.
Introduction to this compound and Surrogate Endpoints
A surrogate endpoint is a biomarker intended to substitute for a direct measure of how a patient feels, functions, or survives.[1][2] These endpoints, when properly validated, can allow for more efficient clinical trials, especially when the primary clinical outcomes may take a long time to observe.[3][4]
Prostaglandin E1 (PGE1), a potent vasodilator, is used in the treatment of conditions like erectile dysfunction (ED) and peripheral artery disease (PAD).[5][6][7] However, PGE1 is chemically unstable and rapidly metabolized in the body. This compound is a stable, base-catalyzed transformation product of the PGE1 metabolite 13,14-dihydro-15-keto PGE1.[8] Its stability makes it a quantifiable molecule that can be used to estimate the in vivo biosynthesis and metabolism of PGE1.[8][9] This characteristic positions this compound as a candidate surrogate endpoint, though it has not yet achieved the status of a validated surrogate endpoint.[3]
Rationale for this compound as a Candidate Surrogate Endpoint
The primary rationale for considering this compound as a surrogate endpoint is its role as a stable downstream metabolite of the pharmacologically active PGE1. The measurement of a stable metabolite can provide an integrated picture of systemic drug exposure and metabolic activity. For a therapy where the parent compound (PGE1) is rapidly cleared, a stable metabolite like this compound could theoretically correlate with the drug's physiological effect.
The validation process, however, is rigorous and requires extensive evidence from multiple clinical trials to demonstrate that the effect of an intervention on the surrogate endpoint reliably predicts the clinical benefit.[10][11]
PGE1 Signaling Pathway
PGE1 exerts its effects by binding to specific E-prostanoid (EP) receptors on the cell surface. This binding initiates a signaling cascade, primarily involving the activation of adenylyl cyclase, which increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[2][3][9] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), resulting in the relaxation of smooth muscle tissue and vasodilation.[3][12] This mechanism is central to its therapeutic effects in conditions like erectile dysfunction and peripheral artery disease.
Clinical Trial Data for PGE1: Established Endpoints
Clinical trials involving PGE1 have historically relied on direct clinical or established surrogate endpoints rather than measurements of its metabolites. Below is a summary of endpoints used in two primary therapeutic areas for PGE1.
Erectile Dysfunction (ED)
In ED, the primary clinical endpoint is the ability to achieve and maintain an erection sufficient for satisfactory sexual intercourse.
| Endpoint Type | Endpoint Measured | Study Finding |
| Primary Clinical | Successful attempts at sexual intercourse | PGE1 cream showed a success rate of 68.42% vs 19.05% for placebo.[13] |
| Patient-Reported Outcome | Improvement in erections (Global Assessment Question) | 73.68% of patients on PGE1 cream reported improved erections vs 19.05% for placebo.[13] |
| Hemodynamic Surrogate | Cavernous artery peak systolic flow velocity | Topical PGE1 significantly increased peak systolic flow velocity from 15.4 to 22.8 cm/sec.[14] |
| Hemodynamic Surrogate | Cavernous artery diameter | Topical PGE1 significantly increased mean artery diameter from 0.09 to 0.11 cm.[14] |
Peripheral Artery Disease (PAD)
In PAD, particularly in severe stages with critical limb ischemia, endpoints focus on limb salvage, pain reduction, and improved blood flow.
| Endpoint Type | Endpoint Measured | Study Finding |
| Primary Clinical | Pain-free walking distance | In a 40-week study, PGE1 treatment significantly increased pain-free walking distance.[15] |
| Composite Clinical | Major amputation or death (6-month follow-up) | A meta-analysis showed a significant difference in favor of PGE1 (22.6%) vs placebo (36.2%). |
| Clinical Outcome | Ulcer healing and/or pain reduction | The same meta-analysis showed a better response for PGE1 (47.8%) compared to placebo (25.2%). |
| Hemodynamic Surrogate | Peripheral blood flow (Laser Doppler) | Intravenous PGE1 for 2 weeks significantly increased peripheral blood flow.[6] |
| Hemodynamic Surrogate | Small artery compliance | PGE1 infusion caused a significant, though transient, improvement in small artery compliance.[16] |
Alternative Endpoints and Biomarkers
Given the lack of validation for this compound, researchers in these fields rely on other markers.
-
Erectile Dysfunction: Alternatives focus on hemodynamics (penile Doppler ultrasound), patient-reported outcomes (e.g., International Index of Erectile Function - IIEF), and research into novel biomarkers related to endothelial dysfunction and oxidative stress.[17][18][19]
-
Peripheral Artery Disease: Common endpoints include the Ankle-Brachial Index (ABI), transcutaneous oxygen pressure (TcPO2), imaging of blood flow, and clinical outcomes like amputation-free survival and wound healing.[20][21]
-
Rheumatoid Arthritis: While not a primary indication for PGE1, research in inflammatory conditions like RA is focused on biomarkers such as C-reactive protein (CRP), anti-citrullinated protein antibodies (ACPA), and novel markers like specific microRNAs and cytokines (e.g., IL-6).[22][23]
Experimental Protocols
Measurement of Urinary PGE Metabolite (PGE-M)
The measurement of the major urinary metabolite of PGE1 and PGE2, often referred to as PGE-M, provides a reliable method to monitor systemic prostaglandin biosynthesis.[5][24] The protocol involves mass spectrometry, a highly sensitive and specific technique.
Objective: To quantify the concentration of the major urinary metabolite of PGE1/E2 (7α-hydroxy-5,11-diketotetranoprostane-1,16-dioic acid) in human urine.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Selected Ion Monitoring (SIM).[24]
Procedure:
-
Sample Collection: Collect 24-hour urine samples from subjects. Store immediately at -20°C or lower until analysis.
-
Internal Standard: Add a known amount of a stable-isotope labeled internal standard (e.g., deuterium-labeled PGE-M) to an aliquot of the urine sample. This is crucial for accurate quantification.
-
Extraction:
-
Acidify the urine sample to pH 3 with formic acid.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to isolate the prostaglandin metabolites from the complex urine matrix.
-
Wash the cartridge with a non-polar solvent to remove interfering substances.
-
Elute the metabolites with a more polar solvent like ethyl acetate.
-
-
Derivatization:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
To make the metabolite volatile for GC analysis, derivatize the sample. This typically involves:
-
Methoximation: To protect the ketone groups (e.g., using methoxyamine hydrochloride).
-
Esterification: To convert carboxylic acid groups to methyl esters (e.g., using diazomethane).
-
-
-
Chromatography (GC):
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column.
-
The GC separates the target analyte from other components based on its boiling point and interaction with the column's stationary phase.
-
-
Mass Spectrometry (MS):
-
As components elute from the GC, they enter the mass spectrometer.
-
The MS ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).
-
Operate the MS in Selected Ion Monitoring (SIM) mode, where it only detects specific, pre-determined m/z values characteristic of the derivatized PGE-M and its internal standard.
-
-
Quantification:
-
Calculate the ratio of the peak area of the endogenous PGE-M to the peak area of the stable-isotope internal standard.
-
Compare this ratio to a standard curve generated by analyzing known concentrations of PGE-M to determine the concentration in the original sample.
-
Results are typically normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution and reported as ng/mg creatinine.[8]
-
Conceptual Workflow for this compound Validation
Validating this compound as a surrogate endpoint would require a multi-step process, culminating in a meta-analysis of several randomized controlled trials.
References
- 1. Prostaglandin E1 attenuates AngII-induced cardiac hypertrophy via EP3 receptor activation and Netrin-1upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cAMP signal transduction in the heart: understanding spatial control for the development of novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PGE1 stimulation of HEK293 cells generates multiple contiguous domains with different [cAMP]: role of compartmentalized phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential roles of prostaglandin E-type receptors in activation of hypoxia-inducible factor 1 by prostaglandin E1 in vascular-derived cells under non-hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elevated Levels of Urinary Prostaglandin E Metabolite Indicate a Poor Prognosis in Ever Smoker Head and Neck Squamous Cell Carcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increase in peripheral blood flow by intravenous administration of prostaglandin E1 in patients with peripheral arterial disease, accompanied by up-regulation of hepatocyte growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin E1 helps many men suffering from erectile dysfunction to have sexual intercourse | Cochrane [cochrane.org]
- 8. meddatax.com [meddatax.com]
- 9. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biomarkers as Surrogate Endpoints: Ongoing Opportunities for Validation | Semantic Scholar [semanticscholar.org]
- 12. cAMP microdomains and L-type Ca2+ channel regulation in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Topical prostaglandin-E1 for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Effects of intravenous prostaglandin E1 on arterial compliance: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Biomarkers of endothelial damage in erectile dysfunction based on preclinical studies: a systematic review | springermedizin.de [springermedizin.de]
- 19. Comparison of critical biomarkers in 2 erectile dysfunction models based on GEO and NOS-cGMP-PDE5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. UCSF Peripheral Artery Disease Clinical Trials for 2025 — San Francisco Bay Area [clinicaltrials.ucsf.edu]
- 21. mayo.edu [mayo.edu]
- 22. acrconvergencetoday.org [acrconvergencetoday.org]
- 23. discoveryjournals.org [discoveryjournals.org]
- 24. Quantifications of the major urinary metabolite of the E prostaglandins by mass spectrometry: evaluation of the method's application to clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Bicyclo-PGE1 Measurement Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Bicyclo-PGE1, a stable, base-catalyzed transformation product of the Prostaglandin (B15479496) E1 (PGE1) metabolite, 13,14-dihydro-15-keto PGE1. The measurement of this compound is crucial for estimating the biosynthesis and metabolism of PGE1 in vivo. Given the absence of a formal inter-laboratory comparison program for this compound, this document focuses on comparing the performance of common analytical platforms based on published experimental data. We will delve into the experimental protocols and performance characteristics of Immunoassays, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction to this compound and its Measurement
Prostaglandin E1 (PGE1) is a potent lipid mediator with a wide range of biological activities, including vasodilation and inhibition of platelet aggregation. However, its short half-life in circulation makes direct measurement challenging. Its major urinary metabolite, PGE-MUM (7α-hydroxy-5,11-diketotetranorprosta-1,16-dioic acid), is more stable and serves as a reliable biomarker of systemic PGE1 and PGE2 production. For analytical purposes, PGE-MUM is often converted into a highly stable bicyclic derivative through alkali treatment, which is structurally related to this compound. Therefore, methods validated for the bicyclic PGE-MUM are directly relevant to the analysis of this compound.
The choice of analytical method can significantly impact the accuracy, precision, and comparability of results between different laboratories. This guide aims to provide clarity on the strengths and limitations of each major analytical platform.
Signaling Pathway Overview
The following diagram illustrates the metabolic pathway from PGE1 to its urinary metabolite and the subsequent analytical conversion to its measurable bicyclic form.
Caption: Metabolism of PGE1 to its urinary metabolite and analytical conversion.
Comparison of Analytical Methodologies
The three primary methods for the quantification of this compound are Immunoassays, LC-MS/MS, and GC-MS. Each method has distinct advantages and disadvantages in terms of sensitivity, specificity, throughput, and cost.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of each analytical platform for the measurement of prostaglandin metabolites. It is important to note that these values can vary depending on the specific laboratory, instrumentation, and protocol.
| Parameter | Immunoassay (CLEIA) | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | ~1.0 ng/mL[1][2] | 20 pg/mL (0.2 pg on-column) for related PGs[3] | In the femtomole range[1] |
| Lower Limit of Quantification (LLOQ) | ~1.3 ng/mL[1][2] | 100 pg/mL (1 pg on-column) for related PGs[3] | Not consistently reported |
| Precision (Intra-assay %CV) | 1.4% to 2.2%[1][2] | < 5% for related PGs[3] | Not consistently reported |
| Precision (Inter-assay %CV) | < 5% for related PGs[3] | Not consistently reported | Not consistently reported |
| Accuracy (Spike Recovery) | 94% to 101%[1][2] | Generally high with internal standards | Generally high with internal standards |
| Throughput | High | Medium to High | Low to Medium |
| Specificity | Can have cross-reactivity | High | High |
| Cost per Sample | Low to Medium | High | Medium |
| Need for Derivatization | No | No | Yes |
Experimental Protocols
Detailed methodologies are crucial for understanding the potential sources of variability in measurements. Below are representative protocols for each analytical technique.
Immunoassay (Chemiluminescent Enzyme Immunoassay - CLEIA)
Immunoassays are a common and high-throughput method for quantifying this compound. The protocol typically involves a competitive binding reaction.
Experimental Workflow for Immunoassay
Caption: Workflow for this compound measurement by CLEIA.
Detailed Protocol:
-
Sample Pre-treatment (Bicyclic Conversion): To a 50 µL urine sample, add 100 µL of 1 M NaOH. Incubate at room temperature for 30 minutes to convert PGE-MUM to its stable bicyclic form.[1][4]
-
Neutralization: Add 100 µL of 1 M HCl to neutralize the sample.[4]
-
Competitive Immunoassay: The pre-treated sample is added to a microplate well containing a known amount of labeled this compound and a limited amount of antibody specific to this compound. The this compound in the sample competes with the labeled this compound for binding to the antibody.
-
Incubation and Washing: After incubation, the wells are washed to remove unbound components.
-
Signal Generation: A substrate is added that reacts with the label on the bound this compound to produce a chemiluminescent signal.
-
Detection: The intensity of the light emitted is measured by a luminometer. The concentration of this compound in the sample is inversely proportional to the measured signal.
-
Quantification: A standard curve is generated using known concentrations of this compound to quantify the amount in the samples.
A notable advantage of some modern CLEIA systems is the automation of the alkali pre-treatment step, significantly reducing manual handling and time.[2]
Cross-Reactivity: For immunoassays, specificity is a key consideration. A study on a CLEIA for a bicyclic PGE metabolite showed the following cross-reactivity with related compounds:
-
This compound: 0.012%
-
Bicyclo-PGE2: 0.020%
-
PGE1: 0.012%
-
PGE2: Not detected[1]
While the low cross-reactivity for this compound in this particular assay for a related metabolite is noted, it highlights the importance of validating the specificity of any immunoassay for the target analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of small molecules due to its high sensitivity and specificity.
Experimental Workflow for LC-MS/MS
Caption: Workflow for this compound measurement by LC-MS/MS.
Detailed Protocol (Representative for a related metabolite):
A method developed for the urinary metabolite tetranor PGE-M, which is structurally similar to the precursor of this compound, provides a relevant protocol.[5]
-
Sample Preparation: A urine sample is spiked with a deuterated internal standard.
-
Dehydration: The sample undergoes acid-catalyzed dehydration to form a stable product for analysis.[5]
-
Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge to remove interfering substances and concentrate the analyte.
-
LC Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system, typically with a C18 reversed-phase column. A gradient elution with solvents like acetonitrile (B52724) and water with a modifier (e.g., formic acid) is used to separate the analyte from other components.
-
MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for prostaglandins.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is set to monitor a specific precursor-to-product ion transition for the analyte and its internal standard. This highly selective detection method ensures accurate quantification.
-
-
Quantification: The peak area ratio of the analyte to the internal standard is used to calculate the concentration based on a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For prostaglandins, which are not inherently volatile, a derivatization step is required.
Experimental Workflow for GC-MS
Caption: Workflow for this compound measurement by GC-MS.
Detailed Protocol (Representative for Prostaglandins):
-
Sample Extraction: Similar to LC-MS/MS, the sample is first subjected to a solid-phase or liquid-liquid extraction to isolate the prostaglandins.[6]
-
Derivatization: This is a critical step for GC-MS analysis of prostaglandins. A multi-step derivatization is often employed to convert the polar functional groups (carboxylic acid and hydroxyls) into more volatile and thermally stable derivatives (e.g., silyl (B83357) ethers and esters).[6] This process can be time-consuming and a source of analytical variability.
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column. The temperature of the GC oven is programmed to ramp up, separating the compounds based on their boiling points and interaction with the column's stationary phase.
-
MS Detection: The separated compounds are introduced into the mass spectrometer, typically using electron ionization (EI). The mass spectrometer scans a range of mass-to-charge ratios to detect the characteristic ions of the derivatized analyte.
-
Quantification: The concentration is determined by comparing the peak area of the analyte to that of an internal standard against a calibration curve.
Due to the necessity of the derivatization step, GC-MS is generally considered more laborious and less straightforward for prostaglandin analysis compared to LC-MS/MS.[7]
Factors Contributing to Inter-laboratory Variability
Even with standardized protocols, several factors can lead to discrepancies in this compound measurements between laboratories. Understanding these factors is key to improving the comparability of data.
Caption: Factors influencing inter-laboratory measurement variability.
Conclusion and Recommendations
The choice of an analytical method for this compound measurement should be guided by the specific requirements of the study.
-
Immunoassays (CLEIA) are well-suited for high-throughput screening of large sample cohorts where cost and speed are important factors. However, careful validation of antibody specificity and potential matrix effects is essential.
-
LC-MS/MS offers the highest sensitivity and specificity and should be considered the gold standard for accurate quantification, particularly in studies where precise measurements are critical, such as in clinical trials or biomarker validation. The use of stable isotope-labeled internal standards is crucial for achieving high accuracy and precision.
-
GC-MS is a viable but less common option due to the requirement for chemical derivatization, which adds complexity and potential for variability.
To improve inter-laboratory comparability of this compound measurements, the following are recommended:
-
Harmonization of Protocols: Whenever possible, laboratories should adopt harmonized protocols for sample collection, storage, and analysis.
-
Use of Reference Materials: The development and use of certified reference materials for this compound would provide a common point of comparison for different laboratories and methods.
-
Participation in Proficiency Testing: Establishing a proficiency testing program would allow laboratories to assess their performance against their peers and identify areas for improvement.
By understanding the nuances of each analytical methodology and the potential sources of variability, researchers can make more informed decisions in designing their studies and interpreting their results, ultimately leading to more reliable and comparable data in the field of prostaglandin research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Significant Increase of Prostaglandin E‐Major Urinary Metabolite in Male Smokers: A Screening Study of Age and Gender Differences Using a Simple Radioimmunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography-tandem mass spectrometric quantification of the dehydration product of tetranor PGE-M, the major urinary metabolite of prostaglandin E(2) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Routine prostaglandin assay by GC-MS in multiwell tissue culture plates: application to human synoviocytes and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
The Stable Metabolite Bicyclo-PGE1: A Potential Window into Disease Activity
For researchers, scientists, and drug development professionals, identifying reliable biomarkers to monitor disease activity is a critical endeavor. Bicyclo-PGE1, a stable, base-catalyzed transformation product of the Prostaglandin (B15479496) E1 (PGE1) metabolite 13,14-dihydro-15-keto PGE1, is emerging as a valuable tool for estimating the in vivo biosynthesis and metabolism of PGE1.[1] While direct clinical data correlating this compound levels with specific disease activities are still developing, its status as a stable downstream product allows it to serve as a surrogate marker for the activity of its parent compound, PGE1.
PGE1, and its synthetic form Alprostadil, is a potent lipid mediator with a wide range of physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation.[2] These actions underpin its therapeutic use in conditions such as peripheral arterial disease and its investigation in various inflammatory disorders. Consequently, urinary levels of stable PGE1 metabolites, such as the family of bicyclic derivatives to which this compound belongs, can offer insights into the inflammatory status and the body's response to pathological conditions.
This guide provides a comparative overview of the role of PGE1 in disease, supported by experimental data on its therapeutic efficacy against alternatives, and details the methodologies for measuring its metabolites, thereby highlighting the potential of this compound as a monitoring tool.
Comparative Efficacy of PGE1 (Alprostadil) in Vascular Disease
PGE1 (Alprostadil) has been extensively studied for its therapeutic effects, particularly in peripheral arterial disease (PAD), where it improves blood flow and alleviates symptoms like intermittent claudication. Clinical studies have compared its efficacy against other vasoactive compounds and placebo.
Table 1: Comparison of Alprostadil vs. Other Prostaglandins and Placebo in Intermittent Claudication
| Treatment Group | Outcome Measure | Result | p-value | Reference |
| Alprostadil (PGE1) | Pain-Free Walking Distance (PFWD) Increase | +107% | < 0.001 | [3][4] |
| Other Prostaglandins (Beraprost, Iloprost) | Pain-Free Walking Distance (PFWD) Increase | +42% | - | [3][4] |
| Placebo | Pain-Free Walking Distance (PFWD) Increase | +24% | - | [3][4] |
| Alprostadil (PGE1) | Major Amputation Rate (PAOD Stage IV) | 12.6% | Not significant vs. placebo | [5] |
| Placebo | Major Amputation Rate (PAOD Stage IV) | 14.6% | - | [5] |
| Alprostadil (PGE1) | Ulcer Healing (PAOD Stage IV) | 18.4% | Not significant vs. placebo | [5] |
| Placebo | Ulcer Healing (PAOD Stage IV) | 17.2% | - | [5] |
PGE1 and Inflammatory Response
The therapeutic effects of PGE1 are closely linked to its modulation of the inflammatory cascade. Prostaglandins can have both pro- and anti-inflammatory effects depending on the context and the receptors they activate.
Table 2: In Vitro Effects of PGE1 vs. PGE2 on Cytokine Production
| Cytokine | Effect of PGE1 | Effect of PGE2 | Experimental Model | Key Findings |
| TNF-α | Strong, dose-dependent inhibition | Strong, dose-dependent inhibition | Lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) | Both PGE1 and PGE2 potently inhibit the production of the pro-inflammatory cytokine TNF-α. |
| IL-10 | Potent, dose-dependent induction | Potent, dose-dependent induction | LPS-stimulated human PBMCs | Both PGE1 and PGE2 strongly induce the anti-inflammatory cytokine IL-10. |
Experimental Protocols
The quantification of stable PGE1 metabolites in urine is a key technique for assessing its systemic levels. The following is a generalized workflow for the measurement of Prostaglandin E-Major Urinary Metabolite (PGE-MUM), a bicyclic derivative similar in principle to this compound, using a radioimmunoassay (RIA).
Protocol: Radioimmunoassay for Urinary Bicyclic PGE Metabolites
1. Sample Preparation:
-
Collect spot or 24-hour urine samples.
-
Centrifuge the samples to remove any sediment.
-
Store the supernatant at -20°C until the assay is performed.
2. Conversion to Bicyclic Form:
-
To 50 µL of urine sample, add 100 µL of 1N NaOH.
-
Incubate at room temperature for 30 minutes. This alkali treatment converts the PGE metabolites into their stable bicyclic form.
-
Neutralize the reaction by adding 100 µL of 1N HCl.
3. Radioimmunoassay Procedure:
-
The assay is performed using a competitive binding principle with a specific antibody and a radiolabeled tracer (e.g., Iodine-125 labeled PGE metabolite).
-
Prepare a standard curve using known concentrations of the bicyclic PGE metabolite standard.
-
Incubate the prepared samples, standards, tracer, and antibody according to the RIA kit manufacturer's instructions.
-
Separate the antibody-bound fraction from the free fraction (e.g., using a precipitating agent and centrifugation).
-
Measure the radioactivity of the bound fraction using a gamma counter.
4. Data Analysis:
-
Calculate the concentration of the bicyclic PGE metabolite in the samples by interpolating their radioactivity counts on the standard curve.
-
Normalize the results to the urinary creatinine (B1669602) concentration to account for variations in urine dilution. The final results are typically expressed as µg/g creatinine.
Signaling Pathways and Experimental Workflows
The biological effects of PGE1 are mediated through its interaction with specific G-protein coupled receptors known as EP receptors. The activation of these receptors triggers downstream signaling cascades that ultimately lead to the observed physiological responses.
Caption: Simplified signaling pathway of PGE1 via EP2/EP4 receptors.
The following diagram illustrates a typical experimental workflow for comparing the effects of PGE1 with an alternative treatment on a specific disease parameter.
Caption: Workflow for a randomized controlled trial comparing PGE1.
References
- 1. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 2. Anti-inflammatory effects of prostaglandin E1: in vivo modulation of the formyl peptide chemotactic receptor on the rat neutrophil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and quantitation of urinary metabolites of prostaglandin F2alpha by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of prostaglandin EP1 and EP4 receptor signaling by carrier-mediated ligand reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Alprostadil in Patients with Peripheral Arterial Occlusive Disease Fontaine Stage IV: Results of a Placebo Controlled Randomised Multicentre Trial (ESPECIAL) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bicyclo-PGE1 Detection Methods: Immunoassay vs. Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Bicyclo-prostaglandin E1 (Bicyclo-PGE1) is a stable, chemically modified derivative of a primary metabolite of prostaglandin (B15479496) E1 (PGE1). Due to the inherent instability of the natural PGE1 metabolite, 13,14-dihydro-15-keto-PGE1, this compound serves as a crucial analyte for the reliable estimation of PGE1 biosynthesis and metabolism in vivo. The accurate quantification of this compound is paramount for studies investigating inflammation, cardiovascular physiology, and the efficacy of drugs targeting the prostaglandin pathway. This guide provides a comprehensive comparison of the two primary analytical methods for this compound detection: immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering insights into their respective specificity, sensitivity, and experimental considerations.
Methodological Overview and Performance Comparison
The choice between immunoassay and LC-MS/MS for this compound detection hinges on a balance of factors including the required sensitivity and specificity, sample throughput, cost, and the availability of specialized instrumentation and expertise.
Immunoassays , such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), are antibody-based methods that offer high throughput and are relatively cost-effective. They are well-suited for screening large numbers of samples. However, the specificity of immunoassays can be a significant limitation. Antibodies may exhibit cross-reactivity with structurally similar molecules, potentially leading to inaccurate quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive analytical technique that separates molecules based on their physicochemical properties followed by mass-based detection. This method can distinguish between structurally similar prostaglandins (B1171923) and their metabolites with high accuracy, making it the gold standard for prostaglandin analysis. While offering superior specificity and sensitivity, LC-MS/MS requires more extensive sample preparation, sophisticated instrumentation, and specialized expertise, resulting in lower throughput and higher operational costs compared to immunoassays.
The following table summarizes the key performance characteristics of these two methodologies for the detection of prostaglandins and their metabolites.
| Feature | Immunoassay (ELISA/RIA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Antibody-antigen recognition | Physicochemical separation and mass-to-charge ratio detection |
| Specificity | Moderate to high; potential for cross-reactivity with related molecules | Very high; can resolve isomers and structurally similar compounds |
| Sensitivity | Picogram to nanogram per milliliter range (e.g., PGE1 ELISA sensitivity ~5-10 pg/mL) | Femtogram to picogram per milliliter range (e.g., PGE2 LOD ~20 pg/mL)[1] |
| Quantitative Accuracy | Good, but can be affected by matrix effects and cross-reactivity | Excellent, especially with the use of stable isotope-labeled internal standards |
| Throughput | High; suitable for large sample batches | Lower; more time-consuming sample preparation and analysis |
| Cost per Sample | Lower | Higher |
| Instrumentation | Standard plate reader (ELISA) or gamma counter (RIA) | LC system coupled with a tandem mass spectrometer |
| Expertise Required | Basic laboratory skills | Specialized training in mass spectrometry |
Experimental Protocols
Detailed experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for the detection of PGE1 (as a proxy for this compound) by a competitive ELISA and a general method for prostaglandin analysis by LC-MS/MS.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for PGE1
This protocol is based on a typical competitive ELISA format where the antigen in the sample competes with a fixed amount of labeled antigen for a limited number of antibody binding sites.
Materials:
-
PGE1 ELISA Kit (containing pre-coated microplate, PGE1 standard, biotinylated PGE1, HRP-avidin, wash buffer, substrate, and stop solution)
-
Microplate reader
-
Pipettes and tips
-
Distilled or deionized water
-
Sample to be analyzed
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. A standard curve is generated by preparing a series of dilutions of the PGE1 standard.
-
Sample and Standard Addition: Add 50 µL of the standard or sample to the appropriate wells of the antibody-coated microplate.
-
Competitive Reaction: Add 50 µL of biotinylated PGE1 to each well. Cover the plate and incubate for 1 hour at 37°C.
-
Washing: Aspirate the liquid from each well and wash the plate three times with 200 µL of wash buffer per well.
-
Enzyme Conjugate Addition: Add 100 µL of HRP-avidin solution to each well. Cover the plate and incubate for 30 minutes at 37°C.
-
Second Washing: Repeat the washing step as described in step 4.
-
Substrate Addition: Add 90 µL of TMB substrate solution to each well. Incubate for 15-20 minutes at 37°C in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color in the wells will change from blue to yellow.
-
Absorbance Measurement: Read the optical density (OD) of each well at 450 nm using a microplate reader within 10 minutes of adding the stop solution.
-
Calculation: Calculate the concentration of PGE1 in the samples by comparing their OD values to the standard curve. The concentration is inversely proportional to the OD.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Prostaglandins
This protocol outlines a general procedure for the extraction and analysis of prostaglandins from biological fluids. Specific parameters will need to be optimized for this compound.
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 solid-phase extraction (SPE) cartridges
-
Solvents: Methanol (B129727), acetonitrile (B52724), water, formic acid (all LC-MS grade)
-
Internal standard (e.g., a deuterated analog of the analyte)
-
Vortex mixer, centrifuge, and nitrogen evaporator
-
Sample to be analyzed
Procedure:
-
Sample Preparation and Extraction:
-
Thaw frozen samples on ice.
-
Add an internal standard to each sample to correct for extraction losses and matrix effects.
-
Acidify the sample with formic acid to a pH of ~3.
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove interfering substances.
-
Elute the prostaglandins from the cartridge with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase.
-
-
LC Separation:
-
Inject the reconstituted sample into the LC system.
-
Separate the analytes on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
MS/MS Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
The mass spectrometer is operated in negative ion mode using electrospray ionization (ESI).
-
Analytes are detected using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.
-
-
Quantification:
-
A calibration curve is constructed by analyzing standards of known concentrations.
-
The concentration of the analyte in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizing Key Pathways and Workflows
To further clarify the biological context and experimental processes, the following diagrams have been generated using the DOT language.
PGE1 Metabolic Pathway
The following diagram illustrates the metabolic conversion of PGE1 to its unstable metabolite, which is then converted to the stable this compound for analysis.
PGE1 Signaling Pathway
This compound itself is not known to be biologically active; its measurement serves as a proxy for the levels of its parent compound, PGE1. The following diagram depicts the general signaling pathway of PGE1.
Experimental Workflow Comparison
The following diagram illustrates the key steps in the experimental workflows for immunoassay and LC-MS/MS.
Alternative Biomarkers
While this compound is a primary biomarker for PGE1 metabolism, other metabolites can also be measured. The major urinary metabolite of PGE2 (and to some extent PGE1) is tetranor-PGEM. The choice of biomarker often depends on the biological matrix being analyzed (e.g., plasma vs. urine) and the specific research question. The principles of detection (immunoassay vs. LC-MS/MS) and the associated trade-offs in sensitivity and specificity remain similar for these alternative biomarkers.
Conclusion
Both immunoassays and LC-MS/MS are powerful techniques for the quantification of this compound, each with distinct advantages and limitations. Immunoassays offer a high-throughput and cost-effective solution for large-scale studies where absolute specificity is not the primary concern. In contrast, LC-MS/MS provides unparalleled specificity and sensitivity, making it the method of choice for studies requiring high accuracy and the ability to distinguish between closely related molecules. The selection of the most appropriate method should be guided by the specific requirements of the research, considering factors such as sample volume, expected analyte concentration, budget, and the need for multiplexing. For confirmatory studies and research where precision is paramount, LC-MS/MS is the recommended approach.
References
Establishing Reference Ranges for Bicyclo-PGE1 in Healthy Subjects: A Comparative Guide
This guide provides a comparative analysis of reference ranges for the major urinary metabolite of Prostaglandin (B15479496) E1 (PGE1), commonly measured as Bicyclo-PGE1 after chemical conversion. It is intended for researchers, scientists, and drug development professionals interested in the quantification and interpretation of this key biomarker. The guide summarizes available data from healthy subjects, compares different analytical methodologies, and provides detailed experimental protocols.
Introduction to this compound (PGE-MUM)
Prostaglandin E1 (PGE1), and the closely related PGE2, are rapidly metabolized in the body, making their direct measurement in blood or tissue challenging.[1][2] The major urinary metabolite, 7α-hydroxy-5,11-diketotetranorprosta-1,16-dioic acid, is a stable indicator of systemic PGE1 and PGE2 production.[2] For analytical purposes, particularly in immunoassays, this metabolite is treated with alkali to form a stable bicyclic derivative, which is then quantified.[2][3][4] This measured analyte is commonly referred to as Prostaglandin E-major urinary metabolite (PGE-MUM).[2][3][5] Therefore, in the context of this guide, "this compound" refers to the bicyclic form of the major urinary metabolite of PGE1/PGE2 that is measured and reported as PGE-MUM.
Reference Ranges in Healthy Subjects
The urinary excretion of PGE-MUM has been quantified in several studies involving healthy individuals. The reference ranges can vary based on demographics such as sex and age. The following table summarizes the reported reference values in healthy adult populations. All values are normalized to urinary creatinine (B1669602) to account for variations in urine concentration.
| Population | N | Sex | Analyte | Method | Mean/Median (μg/g creatinine) | Range/Interval (μg/g creatinine) | Citation |
| Healthy Volunteers | 211 | Mixed | PGE-MUM | CLEIA | 35.8 (mean) | 95% CI: 8.68–42.25 | [6] |
| Healthy Volunteers (non-smoking) | 82 | Male | PGE-MUM | RIA | 28.8 (mean) | Not Specified | [1][2] |
| Healthy Volunteers (non-smoking) | 105 | Female | PGE-MUM | RIA | 19.9 (mean) | Not Specified | [1][2] |
| Japanese Healthy Controls | Not Specified | Mixed | PGE-MUM | Not Specified | 13.1 (median) | IQR: 10.3–17.2 | [7] |
CLEIA: Chemiluminescent Enzyme Immunoassay; RIA: Radioimmunoassay; CI: Confidence Interval; IQR: Interquartile Range.
Notably, PGE-MUM levels can be influenced by factors such as smoking, with significantly higher levels observed in male smokers.[1][2] One study also noted a decrease in PGE-MUM with advancing age in non-smoking males, while an increase was observed in females.[2]
Comparative Analytical Methodologies
The quantification of urinary PGE-MUM is primarily achieved through immunoassays (RIA and CLEIA) and mass spectrometry-based methods (LC-MS/MS).
| Method | Principle | Advantages | Disadvantages |
| Radioimmunoassay (RIA) | Competitive binding of radiolabeled and unlabeled (sample) bicyclic PGE-MUM to a specific antibody. | High sensitivity and well-established protocols. | Requires handling of radioactive materials, specialized equipment, and disposal procedures. |
| Chemiluminescent Enzyme Immunoassay (CLEIA) | Competitive binding between sample bicyclic PGE-MUM and enzyme-labeled bicyclic PGE-MUM for a limited number of antibody-coated microparticles. Detection is via a chemiluminescent substrate reaction. | Fully automated, high-throughput, no radioactive materials, rapid.[5] Strong correlation with RIA methods.[8] | Potential for matrix effects and cross-reactivity, though studies show low cross-reactivity with related prostaglandins.[4] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation of the metabolite followed by mass-based detection and quantification. | High specificity and accuracy, considered a reference method. Can measure multiple metabolites simultaneously. | Time-consuming, requires complex sample preparation and expensive instrumentation.[6] |
Experimental Protocols
Urinary PGE-MUM Measurement by Immunoassay (RIA/CLEIA)
This protocol describes the general steps for measuring PGE-MUM using immunodetection methods, which rely on the conversion of the native metabolite to its stable bicyclic form.
a. Sample Collection and Preparation:
-
Collect spot urine samples.
-
Centrifuge the samples (e.g., at 1000 x g for 10 minutes) to remove cellular debris.[9]
-
Store the supernatant at -20°C or colder until analysis.[3][9]
b. Alkaline Conversion to Bicyclic PGE-MUM:
-
Treat a specific volume of urine (e.g., 15-50 µL) with a sodium hydroxide (B78521) (NaOH) solution (e.g., 1N).[2][4][8]
-
Incubate at room temperature for approximately 30 minutes to allow for the complete conversion of PGE-MUM to its bicyclic form.[4][8]
-
Neutralize the reaction by adding an acid solution (e.g., 1N HCl).[8][9]
c. Immunoassay Procedure:
-
The neutralized sample containing bicyclic PGE-MUM is introduced into the assay system (e.g., RIA or an automated CLEIA platform).
-
For CLEIA: The sample is mixed with ferrite (B1171679) particles coated with bicyclic PGE-MUM and alkaline phosphatase-labeled anti-bicyclic PGE-MUM antibodies. A competitive reaction occurs.[4][8]
-
For RIA: The sample is incubated with a specific antibody and a known quantity of radiolabeled bicyclic PGE-MUM. A competitive binding reaction occurs.
-
After incubation, a separation step removes unbound antigen.
-
The signal (chemiluminescence for CLEIA, radioactivity for RIA) is measured. The intensity of the signal is inversely proportional to the concentration of PGE-MUM in the original sample.
-
Quantification is performed by comparing the signal to a standard curve generated with known concentrations of bicyclic PGE-MUM.[6]
d. Data Normalization:
-
To account for urine dilution, measure the creatinine concentration in the same urine sample, typically using an enzymatic method.
-
Express the final PGE-MUM concentration as micrograms per gram of creatinine (µg/g Cr).[9]
Urinary PGE Metabolite Measurement by LC-MS/MS
This protocol outlines the key steps for the highly specific quantification of the PGE metabolite (referred to as PGE-M) using mass spectrometry.
a. Sample Preparation and Internal Standard Spiking:
-
To 0.75 mL of urine, add a known amount of a deuterated internal standard (e.g., D6-PGEM).[1]
-
Acidify the sample to pH 3 with HCl.[1]
b. Derivatization:
-
Convert the endogenous PGE metabolite to its O-methyloxime derivative by treating the sample with methoxyamine HCl.[1] This step improves chromatographic behavior and detection sensitivity.
c. Solid-Phase Extraction (SPE):
-
Extract the derivatized metabolite from the urine matrix using a C18 solid-phase extraction cartridge.[1]
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte of interest with an organic solvent like ethyl acetate.[1]
d. LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for injection.
-
Inject the sample into a liquid chromatography system for separation.
-
The eluent from the LC column is directed to a tandem mass spectrometer for detection and quantification using methods like selected reaction monitoring (SRM).
Visualizations
Signaling Pathway of PGE1
Prostaglandin E1 exerts its biological effects by binding to a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4. These receptors, upon activation, trigger distinct downstream signaling cascades. The EP2 and EP4 receptors primarily couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[7][10] Conversely, the EP1 receptor couples to Gq proteins, activating phospholipase C, which results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels.[11][12] The EP3 receptor can couple to Gi, inhibiting adenylyl cyclase, or other G proteins to modulate cellular responses.[11][13]
Caption: PGE1 signaling through EP receptors.
Experimental Workflow for Urinary PGE-MUM Analysis
The following diagram illustrates a typical workflow for the analysis of urinary PGE-MUM, from sample collection to final data reporting. This process is common for immunoassay-based methods.
Caption: Workflow for urinary PGE-MUM measurement.
References
- 1. Prospective Study of Urinary Prostaglandin E2 Metabolite and Pancreatic Cancer Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significant Increase of Prostaglandin E‐Major Urinary Metabolite in Male Smokers: A Screening Study of Age and Gender Differences Using a Simple Radioimmunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of prostaglandin metabolites is useful in diagnosis of small bowel ulcerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of a Chemiluminescent Enzyme Immunoassay for the Detection of Prostaglandin E‐Major Urinary Metabolite (PGE‐MUM) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice [mdpi.com]
- 8. Utility of a rapid assay for prostaglandin E-major urinary metabolite as a biomarker in pediatric ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mechanisms of prostaglandin E1-induced relaxation in penile resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential roles of prostaglandin E-type receptors in activation of hypoxia-inducible factor 1 by prostaglandin E1 in vascular-derived cells under non-hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 13. Prostaglandin E1 attenuates AngII-induced cardiac hypertrophy via EP3 receptor activation and Netrin-1upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Bicyclo-PGE1 in different biological matrices
A comparative analysis of Bicyclo-PGE1 across different biological matrices is essential for researchers in drug development and life sciences to accurately assess the in vivo biosynthesis and metabolism of Prostaglandin (B15479496) E1 (PGE1). This compound is a stable, base-catalyzed transformation product of the PGE1 metabolite, 13,14-dihydro-15-keto PGE1[1][2]. Its stability makes it a reliable biomarker for quantifying PGE1 production, which is otherwise challenging due to the rapid metabolism of primary prostaglandins[3][4].
This guide provides a comparative overview of analytical methodologies for quantifying this compound in two primary biological matrices: urine and plasma. It includes detailed experimental protocols, quantitative data, and a comparison of the predominant analytical techniques.
Metabolic Pathway of PGE1 to this compound
Prostaglandin E1 (PGE1) is rapidly metabolized in the body. The primary plasma metabolite, 13,14-dihydro-15-keto PGE1, is unstable but can be converted into the chemically stable this compound through a base-catalyzed reaction. This conversion allows for a more reliable estimation of systemic PGE1 production[1][3].
Caption: Metabolic conversion of PGE1 to the stable this compound biomarker.
Analysis in Urine
Urinary analysis of prostaglandin metabolites is a non-invasive method to assess systemic production. In urine, the major metabolite of PGE1, 7α‐hydroxy‐5,11‐diketotetranorprosta‐1,16‐dioic acid, is converted to a stable bicyclic form, referred to as prostaglandin E-major urinary metabolite (PGE-MUM), for measurement[4].
Analytical Methods: Immunoassay vs. Mass Spectrometry
The most common methods for urinary this compound (as PGE-MUM) are immunoassays (RIA, CLEIA) and mass spectrometry (LC-MS/MS).
-
Immunoassays (IA): These methods, including Radioimmunoassay (RIA) and Chemiluminescent Enzyme Immunoassay (CLEIA), are high-throughput and cost-effective. They rely on specific antibodies raised against the bicyclic form of the metabolite[4][5]. While convenient, they can be susceptible to cross-reactivity with structurally similar molecules[6][7].
-
Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for its high sensitivity and specificity[8][9]. It accurately distinguishes between different prostaglandin isomers and metabolites, but requires more complex sample preparation and instrumentation[9][10].
Quantitative Data: Urinary Bicyclo-PGE-MUM
The following table summarizes performance characteristics and reported concentrations from studies using a Chemiluminescent Enzyme Immunoassay (CLEIA) for PGE-MUM in human urine.
| Parameter | CLEIA Performance Data | Reference |
| Limit of Detection | 1.0 ng/mL | [5] |
| Limit of Quantification | 1.3 ng/mL | [5] |
| Assay Range | 2.0–200.0 ng/mL | [5] |
| Dilution Linearity | Confirmed up to 16-fold dilution | [5] |
| Spike Recovery | 94% to 101% | [5] |
| Concentration in Healthy Adults | 3.1 to 162.7 ng/mL (mean: 35.8 ng/mL) | [5] |
| Concentration (Creatinine Corrected) | 8.68–42.25 µg/g creatinine (B1669602) (95% CI) | [5] |
Experimental Protocols for Urine Analysis
1. Immunoassay (CLEIA/RIA) Protocol for PGE-MUM
This protocol is based on the common step of converting the urinary metabolite to its stable bicyclic form before immunoassay.
Caption: Workflow for urinary Bicyclo-PGE-MUM analysis via immunoassay.
Methodology:
-
Sample Collection: Obtain a urine specimen.
-
Alkali Treatment: Mix 50 µL of the urine sample with a sodium hydroxide (B78521) (NaOH) solution[5].
-
Conversion: Incubate the mixture for 30 minutes at room temperature to facilitate the conversion of the PGE1 major urinary metabolite to its stable bicyclic form[5].
-
Neutralization: Neutralize the reaction mixture[5].
-
Immunoassay: Perform the competitive immunoassay (e.g., CLEIA or RIA) using a specific antibody against the bicyclic PGE-MUM[4][5].
-
Detection: Quantify the concentration based on a standard curve.
Analysis in Plasma
Plasma analysis provides a direct measure of circulating metabolites. While primary PGE1 is rapidly cleared, its metabolites, including the precursor to this compound, can be quantified to reflect systemic levels[11][12]. The stable Bicyclo-PGE2 is often quantified to reflect plasma levels of PGE2[3]. Similar principles apply to this compound. Due to the very low concentrations, highly sensitive methods like mass spectrometry are preferred.
Analytical Methods: Mass Spectrometry
Gas chromatography-tandem mass spectrometry (GC-MS/MS) and LC-MS/MS are the methods of choice for quantifying prostaglandins (B1171923) and their metabolites in plasma[8][13]. These techniques offer superior sensitivity and specificity compared to immunoassays, which is critical for the low pg/mL concentrations found in plasma[9][13].
Quantitative Data: PGE1 and Metabolites in Plasma
The table below presents data for PGE1 and its direct metabolites in human plasma, measured by a highly sensitive GC-MS/MS method. These precursors are converted to this compound for stable analysis.
| Analyte | Endogenous Concentration (Healthy Subjects) | Post-Infusion Concentration (60 µg PGE1) | Reference |
| PGE1 | ~1-3 pg/mL | 3-10 pg/mL | [13] |
| 13,14-dihydro-PGE1 (PGE0) | ~1-3 pg/mL | 8-17 pg/mL | [13] |
| 15-keto-13,14-dihydro-PGE1 (15-keto-PGE0) | 2-15 pg/mL | 115-205 pg/mL | [13] |
Experimental Protocols for Plasma Analysis
2. Mass Spectrometry (GC-MS/MS) Protocol for PGE1 Metabolites
This protocol outlines a typical workflow for the extraction and analysis of prostaglandin metabolites from plasma using mass spectrometry.
Caption: GC-MS/MS workflow for plasma prostaglandin metabolite analysis.
Methodology:
-
Sample Collection: Collect plasma samples.
-
Internal Standard: Add deuterated internal standards for each analyte to the plasma to ensure accurate quantification[13].
-
Extraction: Perform solid-phase extraction (SPE) to isolate the prostaglandins from the complex plasma matrix[8][13]. Other methods like liquid-liquid extraction (LLE) can also be used[14].
-
Derivatization (Step 1): Convert the analytes to their pentafluorobenzyl (PFB) ester methoxime derivatives[13]. This step enhances stability and chromatographic performance for GC-MS.
-
Purification: Purify the derivatized sample using thin-layer chromatography (TLC)[13].
-
Derivatization (Step 2): Convert the purified sample to trimethylsilyl (TMS) ethers[13].
-
Analysis: Quantify the analytes using GC-MS/MS, typically in negative ion chemical ionization mode for high sensitivity[13].
Comparative Summary
| Feature | Analysis in Urine | Analysis in Plasma |
| Primary Analyte | Bicyclo-PGE-MUM (from major urinary metabolite) | This compound (from 13,14-dihydro-15-keto PGE1) |
| Collection Method | Non-invasive | Invasive |
| Typical Concentration | ng/mL to µg/g creatinine range | Low pg/mL range |
| Predominant Technique | Immunoassays (CLEIA, RIA) for high-throughput screening | Mass Spectrometry (LC-MS/MS, GC-MS/MS) for sensitivity/specificity |
| Key Pre-analysis Step | Base-catalyzed conversion to bicyclic form | Solid-phase or liquid-liquid extraction; often derivatization |
| Main Advantage | Easy, non-invasive collection reflecting systemic production | Direct measurement of circulating levels |
| Main Limitation | Can be affected by renal function and urine output | Low analyte concentrations require highly sensitive methods |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Significant Increase of Prostaglandin E‐Major Urinary Metabolite in Male Smokers: A Screening Study of Age and Gender Differences Using a Simple Radioimmunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of a Chemiluminescent Enzyme Immunoassay for the Detection of Prostaglandin E‐Major Urinary Metabolite (PGE‐MUM) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prostaglandins Measurement Guide: LC-MS/MS vs ELISA - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 10. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Metabolism of intravenously administered prostaglandin E1 in patients with peripheral arterial occlusive disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism and pharmacokinetics of prostaglandin E1 administered by intravenous infusion in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of prostaglandin E1 and its main plasma metabolites 15-keto-prostaglandin E0 and prostaglandin E0 by gas chromatography/negative ion chemical ionization triple-stage quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Bicyclo-PGE1
For researchers and scientists engaged in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. Bicyclo-PGE1, a stable metabolite of Prostaglandin E1 (PGE1), requires careful management to mitigate risks and ensure environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, fostering a secure laboratory environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with care. According to safety information for related compounds, this material should be considered hazardous until more specific data is available.[1] Always wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[2] All handling and disposal should occur in a well-ventilated area or a chemical fume hood.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a laboratory coat.
-
Ventilation: Use a chemical fume hood to minimize inhalation exposure.
-
Avoid Contact: Do not allow the compound to come into contact with skin, eyes, or clothing.[1]
-
Spill Management: In case of a spill, absorb the material with an inert substance and collect it in a suitable, closed container for disposal.
Step-by-Step Disposal Protocol
The proper disposal of this compound follows standard procedures for hazardous chemical waste. Adherence to these steps is critical for regulatory compliance and laboratory safety.
-
Waste Identification and Segregation:
-
All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, vials), must be treated as hazardous chemical waste.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental reactions.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The original container, if in good condition, is a suitable option.
-
The container must be kept tightly closed except when adding waste.[2]
-
-
Labeling:
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and composition of the waste
-
The date when waste was first added to the container
-
Appropriate hazard warnings (e.g., "Toxic," "Handle with Care")
-
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
The storage area should be cool and dry. This compound is typically stored at -20°C for stability.[1]
-
-
Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
The primary method for disposal is typically through an approved waste disposal plant, often involving incineration or other chemical destruction methods.[2][3]
-
Do not dispose of this compound down the drain or in regular trash.
-
Quantitative Data Summary
For safe handling and storage, please refer to the following information.
| Parameter | Value | Source |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 2 years at -20°C | [1] |
| Solubility in Ethanol, DMSO, Dimethyl formamide | ~25 mg/ml | [1] |
| Solubility in PBS (pH 7.2) | ~1.4 mg/ml | [1] |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility within their institutions.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
